2,3,5-Triphenylpyrazine
Description
Properties
CAS No. |
36476-77-4 |
|---|---|
Molecular Formula |
C22H16N2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,3,5-triphenylpyrazine |
InChI |
InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-23-21(18-12-6-2-7-13-18)22(24-20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
OCQQXLPLQWPKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
what is the molecular structure of 2,3,5-Triphenylpyrazine
An in-depth technical analysis of 2,3,5-Triphenylpyrazine requires a multidisciplinary approach, bridging crystallographic topology with synthetic organic chemistry and materials science. As a highly conjugated, asymmetric polyaromatic nitrogen heterocycle, this molecule serves as a privileged scaffold in both advanced optoelectronic materials and targeted pharmacophore development.
The following guide deconstructs the molecular architecture, synthetic methodologies, and analytical validation protocols required to leverage 2,3,5-Triphenylpyrazine in high-level research and development.
Crystallographic & Molecular Architecture
The defining feature of 2,3,5-triphenylpyrazine is the spatial arrangement of its substituents, which directly dictates its physicochemical behavior and macroscopic properties. X-ray crystallographic studies reveal that the central pyrazine ring deviates from strict planarity, adopting a slight twist-boat conformation[1].
Causality of Conformation: This deviation is not arbitrary; it is a thermodynamic necessity. The steric repulsion between the bulky phenyl rings at the adjacent 2- and 3-positions forces the pyrazine core to buckle slightly to minimize the system's overall strain energy[1]. Furthermore, the phenyl ring at position 3 is highly twisted, exhibiting dihedral angles of 64.0° and 45.8° relative to the phenyl rings at positions 2 and 5, respectively[1]. This non-coplanarity prevents complete π-stacking in the solid state. In applied materials science, this is highly advantageous: it increases solubility in organic solvents and prevents aggregation-caused quenching (ACQ) when the molecule is utilized in luminescent devices[2].
Table 1: Crystallographic and Physicochemical Parameters
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C22H16N2 |
| Monoisotopic Mass | 308.13135 Da |
| Crystal System | Orthorhombic |
| Lattice Parameters | a = 15.563 Å, b = 6.2005 Å, c = 16.845 Å |
| Unit Cell Volume (V) | 1625.5 ų |
| Z (Molecules per unit cell) | 4 |
| Melting Point | 421 K (148 °C) |
| Intermolecular Interactions | C–H···π interactions (no classical H-bonds) |
Synthetic Methodologies: The Rh(II) Carbenoid Pathway
While classical condensation of 1,2-diketones (e.g., benzil) with diamines is a standard route for symmetric pyrazines, the asymmetric 2,3,5-substitution pattern requires highly regioselective approaches[2]. A highly efficient, modern synthetic route involves the reaction of 2,2-diaryl-substituted 2H-azirines with α-imino Rh(II) carbenoids to form a 1,2-dihydropyrazine intermediate, followed by thermal aromatization[3].
Fig 1: Rh(II)-catalyzed synthetic workflow for 2,3,5-Triphenylpyrazine via dihydropyrazine.
Protocol 1: Synthesis and Aromatization
Objective: To isolate 2,3,5-triphenylpyrazine via the oxidative aromatization of a dihydropyrazine precursor. Causality of Experimental Design: o-Xylene is selected as the solvent because its high boiling point (144 °C) provides the necessary thermal activation energy to drive the thermodynamically favored oxidative dehydrogenation of the non-planar dihydropyrazine intermediate into the fully aromatic pyrazine system[3].
-
Precursor Preparation: Synthesize the 1,2-dihydropyrazine intermediate via the Rh2(OAc)4-catalyzed (3 mol%) reaction of 2H-azirines and 1-sulfonyl-1,2,3-triazoles[3].
-
Thermal Activation: Dissolve 50 mg of the 1,2-dihydropyrazine intermediate in 5 mL of anhydrous o-xylene in a flame-dried round-bottom flask equipped with a reflux condenser.
-
Reflux & Oxidation: Heat the reaction mixture to reflux under an ambient atmosphere for 2 hours. The ambient oxygen acts as a mild oxidant to facilitate the removal of hydrogen, driving aromatization[3].
-
Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (4:1). The self-validating indicator of success is the disappearance of the lower-Rf dihydropyrazine spot and the emergence of a highly UV-active, higher-Rf spot corresponding to the fully conjugated 2,3,5-triphenylpyrazine.
-
Isolation: Remove the o-xylene under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure target compound[3].
Application Landscape: Optoelectronics and Pharmacology
The 2,3,5-triphenylpyrazine scaffold is a privileged structure in two primary domains:
-
Optoelectronic Materials (OLEDs): The electron-deficient nature of the pyrazine ring makes it an excellent electron-accepting (A) moiety in donor-acceptor (D-A) architectures[2]. Specifically, 2,3,5-triphenylpyrazine is utilized as a cyclometalating ligand in Iridium(III) complexes, such as bis(2,3,5-triphenylpyrazine)(acetylacetonate)iridium(III) [Ir(tppr)2(acac)][4]. These heavy-metal complexes leverage strong spin-orbit coupling to harvest both singlet and triplet excitons, resulting in highly efficient phosphorescent organic light-emitting diodes (PhOLEDs)[4].
-
Medicinal Chemistry: Pyrazine derivatives are well-documented for their broad-spectrum biological activities, including potent tuberculostatic and antimicrobial properties[1]. The lipophilic phenyl rings enhance membrane permeability, allowing the pyrazine pharmacophore to effectively bypass lipid bilayers and interact with intracellular microbial targets[1].
Analytical Validation Protocol
To ensure the structural integrity of the synthesized 2,3,5-triphenylpyrazine, a rigorous analytical validation must be performed. Relying on a single analytical method is insufficient for publication-grade validation.
Protocol 2: Structural Characterization
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Action: Analyze the sample using positive ion mode ESI.
-
Validation: The monoisotopic mass for C22H16N2 is 308.13135 Da[5]. The presence of a prominent[M+H]+ peak at m/z ~309.139 validates the molecular formula and confirms the successful dehydrogenation of the intermediate.
-
-
1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Action: Dissolve the purified compound in CDCl3 and acquire 1H and 13C spectra at 400 MHz and 100 MHz, respectively.
-
Validation (1H NMR): The spectrum must be entirely devoid of aliphatic signals (which would indicate unreacted dihydropyrazine). Expect a highly complex multiplet region between δ 7.30 - 8.20 ppm integrating to 15 protons (phenyl rings) and a distinct singlet around δ 8.60 - 8.90 ppm corresponding to the isolated pyrazine proton at the 6-position[3].
-
Validation (13C NMR): The spectrum should exhibit 4 distinct downfield signals (δ 140-155 ppm) corresponding to the electron-deficient pyrazine carbons, alongside the aromatic phenyl carbons[2].
-
References
-
Title: 2,3,5-Triphenylpyrazine - PMC - NIH Source: nih.gov URL: [Link]
-
Title: C22H16N2 - Explore - PubChemLite Source: uni.lu URL: [Link]
-
Title: Synthesis of 1-(2-Aminovinyl)indoles and 1,3′-Biindoles by Reaction of 2,2-Diaryl-Substituted 2H-Azirines with α-Imino Rh(II) Carbenoids | The Journal of Organic Chemistry Source: acs.org URL: [Link]
- Source: google.
Sources
- 1. 2,3,5-Triphenylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diphenyl-5-(pyridin-2-yl)pyrazine | 397863-89-7 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN110137362A - Light-emitting component, light emitting device, electronic equipment, lighting device and organic compound - Google Patents [patents.google.com]
- 5. PubChemLite - C22H16N2 - Explore [pubchemlite.lcsb.uni.lu]
2,3,5-Triphenylpyrazine: A Comprehensive Guide to Crystal Structure, Synthesis, and Conformational Analysis
As drug development increasingly relies on structure-based design, understanding the precise spatial arrangement and conformational flexibility of heterocyclic scaffolds is paramount. Pyrazine derivatives are highly valued in medicinal chemistry, exhibiting broad-spectrum pharmacological profiles, including tuberculostatic, antimicrobial, and anticancer activities.
This technical whitepaper provides an in-depth analysis of 2,3,5-Triphenylpyrazine (C₂₂H₁₆N₂) . By dissecting its crystallographic data, steric hindrance mechanisms, and synthesis protocols, we establish a self-validating framework for understanding how multi-substituted heterocycles manage electron cloud repulsion and crystal lattice stabilization.
Crystallographic Data and Unit Cell Architecture
The structural integrity of a crystal lattice dictates its physicochemical properties, including solubility and stability—critical metrics for any active pharmaceutical ingredient (API) or chemical probe. The X-ray diffraction analysis of 2,3,5-Triphenylpyrazine reveals an orthorhombic crystal system.
Causality in Lattice Packing: The specific unit cell volume (1625.5 ų) and a
Table 1: Quantitative Crystallographic Parameters
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆N₂ |
| Molecular Weight | 308.37 g/mol |
| Crystal System | Orthorhombic |
| Unit Cell Dimensions | |
| Volume ( | 1625.5 (4) ų |
| Formula Units/Cell ( | 4 |
| Temperature | 296 (2) K |
| Radiation Type | Mo Kα ( |
| Goodness-of-Fit ( | 1.02 |
| Final |
Data sourced from the primary structural refinement by.
Molecular Conformation and Steric Hindrance
The core mechanistic feature of 2,3,5-Triphenylpyrazine is its response to severe steric crowding. Placing three bulky phenyl rings on a single six-membered pyrazine core generates significant electron cloud repulsion.
Conformational Causality: To mitigate this energetic penalty, the central pyrazine ring deviates from strict aromatic planarity. The ring exhibits a maximum deviation of 0.044(3) Å, adopting a twist-boat conformation . Furthermore, the phenyl rings rotate out of the pyrazine plane to minimize ortho-hydrogen clashes. The phenyl ring at position 3 acts as the primary steric driver, forcing dihedral angles of 64.0(2)° and 45.8(2)° with the adjacent phenyl rings at positions 2 and 5, respectively. The dihedral angle between the rings at positions 2 and 5 is 49.7(2)°.
This structural distortion is a self-validating thermodynamic response: the loss of extended
Logical mapping of steric hindrance driving molecular conformation and lattice packing.
Intermolecular Interactions
In the absence of classical hydrogen bonds, the crystal structure of 2,3,5-Triphenylpyrazine is anchored by a specific C53—H53···π interaction . This interaction involves the hydrogen atom of one molecule donating electron density into the
Experimental Protocols: Synthesis and X-Ray Refinement
To ensure reproducibility, the experimental workflows must be treated as self-validating systems where every reagent choice has a direct mechanistic causality.
4.1. Synthesis and Purification Workflow
The synthesis relies on a double condensation reaction between a 1,2-dicarbonyl and a 1,2-diamine.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve benzil (1.05 g, 0.005 mol) and 1-phenylethanediamine dihydrochloride (1.04 g, 0.005 mol) in ethanol to form a homogeneous solution.
-
Base Addition (Causality Step): Add sodium acetate trihydrate (2.04 g, 0.015 mol). Causality: The dihydrochloride salt of the diamine is unreactive. Sodium acetate acts as a mild base to neutralize the HCl, liberating the free nucleophilic amine groups and precipitating sodium chloride (NaCl) as a byproduct.
-
Filtration: Filter off the precipitated NaCl to prevent it from interfering with the condensation kinetics.
-
Reflux: Reflux the clear filtrate for 2 hours. The thermal energy drives the dehydration steps of the condensation, forming the pyrazine core.
-
Quenching: Pour the reaction mixture into crushed ice. The sudden drop in temperature and change in solvent polarity forces the hydrophobic 2,3,5-Triphenylpyrazine to precipitate as a solid.
-
Purification: Filter the solid and purify via silica gel column chromatography. Elute with a benzene:petroleum ether mixture (4:1 v/v) at 333–353 K.
-
Yield: The protocol yields approximately 1.6 g (80%) of the pure product.
Step-by-step synthesis workflow for 2,3,5-Triphenylpyrazine.
4.2. X-Ray Diffraction and Refinement Protocol
Data collection is performed using a Bruker APEXII CCD diffractometer with Mo Kα radiation.
Refinement Strategy (Causality): The structure is solved using SHELXS97 and refined with SHELXL97. A critical protocol standard in this refinement is the treatment of hydrogen atoms. Because X-ray diffraction scatters off electron clouds, and hydrogen possesses only a single bonding electron, its exact position is difficult to resolve accurately. Therefore, H atoms are positioned geometrically (C—H = 0.93 Å) and allowed to ride on their parent carbon atoms with
Conclusion
The crystallographic profiling of 2,3,5-Triphenylpyrazine provides a definitive look into the mechanics of steric strain in multi-substituted heterocycles. By adopting a twist-boat conformation and specific dihedral rotations, the molecule successfully minimizes internal repulsion while maximizing its ability to form stable C-H···π interactions in the solid state. Understanding these spatial dynamics is highly translatable to the rational design of pyrazine-based therapeutics, where receptor pocket fitting is dictated by the exact same steric principles.
References
-
Anuradha, N., Thiruvalluvar, A., Pandiarajan, K., Chitra, S., & Butcher, R. J. (2008). 2,3,5-Triphenylpyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o106. National Center for Biotechnology Information (NCBI). URL:[Link]
A Comprehensive Technical Guide to the Solubility of 2,3,5-Triphenylpyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2,3,5-triphenylpyrazine, a complex aromatic nitrogen heterocycle. Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes foundational principles of organic chemistry, draws inferences from available information on its synthesis and related compounds, and provides detailed methodologies for researchers to determine its solubility in various organic solvents.
Understanding the Molecular Architecture of 2,3,5-Triphenylpyrazine
2,3,5-Triphenylpyrazine possesses a unique molecular structure that dictates its interactions with various solvents. Its core is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This nitrogenous core imparts a degree of polarity to the molecule. However, the dominant features are the three bulky, non-polar phenyl groups attached to the pyrazine ring.
The molecular formula of 2,3,5-triphenylpyrazine is C₂₂H₁₆N₂. The presence of the nitrogen atoms in the heterocyclic ring can influence the electron density and polarity of the compound, which in turn affects its solubility.[1] The large, non-polar surface area contributed by the three phenyl rings is expected to have a significant impact on its solubility profile, favoring interactions with non-polar solvents.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" is a fundamental principle in predicting the solubility of a compound.[2] This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents: These solvents have large dipole moments and often contain heteroatoms like oxygen or nitrogen that can participate in hydrogen bonding. Examples include water, methanol, and ethanol.
-
Non-Polar Solvents: These solvents have small or no dipole moments and are typically composed of carbon and hydrogen atoms. Examples include hexane, toluene, and diethyl ether.
Based on the structure of 2,3,5-triphenylpyrazine, with its extensive non-polar phenyl substituents, it is anticipated to exhibit greater solubility in non-polar organic solvents compared to polar ones. The nitrogen atoms in the pyrazine ring may allow for some interaction with moderately polar solvents, but the overall character of the molecule is dominated by its non-polar nature.
Qualitative Solubility Insights from Synthesis and Purification
A key piece of evidence regarding the solubility of 2,3,5-triphenylpyrazine comes from its documented synthesis. The purification of the compound is achieved through column chromatography using a mixture of benzene and petroleum ether as the eluent.[3] Both benzene and petroleum ether are non-polar organic solvents. The successful use of this solvent system for purification strongly indicates that 2,3,5-triphenylpyrazine is soluble in these types of solvents.
Expected Solubility Profile: A Comparative Analysis
While direct quantitative data for 2,3,5-triphenylpyrazine is scarce, we can draw some inferences by comparing it to a simpler, related compound: 2,3,5-trimethylpyrazine. The latter, with methyl groups instead of phenyl groups, is a liquid at room temperature and exhibits some solubility in water.[4] The replacement of the small methyl groups with the large, hydrophobic phenyl groups in 2,3,5-triphenylpyrazine would drastically decrease its polarity and increase its molecular weight, leading to an expected decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents.
Table 1: Predicted Qualitative Solubility of 2,3,5-Triphenylpyrazine in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility of 2,3,5-Triphenylpyrazine | Rationale |
| Non-Polar | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform | High | The large non-polar surface area of the three phenyl rings will interact favorably with non-polar solvent molecules. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Moderate | These solvents have some polarity which may interact with the nitrogen atoms of the pyrazine ring, but the non-polar character of the phenyl groups will still play a dominant role. |
| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The strong hydrogen bonding network of these solvents would be disrupted by the large, non-polar triphenylpyrazine molecule, making dissolution energetically unfavorable. |
Experimental Determination of Solubility: A Practical Guide
For researchers requiring precise quantitative solubility data for their specific applications, experimental determination is essential. Below are detailed protocols for determining the solubility of 2,3,5-triphenylpyrazine.
Materials and Equipment
-
2,3,5-Triphenylpyrazine (solid)
-
A range of organic solvents of varying polarities
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 2,3,5-triphenylpyrazine.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2,3,5-triphenylpyrazine into a series of vials.
-
To each vial, add a precise volume of the desired organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment (e.g., incubator or water bath) set to the desired temperature.
-
Agitate the samples using a vortex mixer or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis (using HPLC):
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining particulate matter.
-
Prepare a series of dilutions of the filtered saturated solution with the same solvent.
-
Prepare a set of standard solutions of 2,3,5-triphenylpyrazine of known concentrations.
-
Inject the standard solutions and the diluted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of 2,3,5-triphenylpyrazine in the diluted samples from the calibration curve and then calculate the concentration in the original saturated solution.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and concise table.
Table 2: Example of a Quantitative Solubility Data Table for 2,3,5-Triphenylpyrazine at 25°C
| Solvent | Dielectric Constant (Polarity) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Experimental Value | Calculated Value |
| Toluene | 2.38 | Experimental Value | Calculated Value |
| Dichloromethane | 9.08 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Methanol | 32.7 | Experimental Value | Calculated Value |
| Water | 80.1 | Experimental Value | Calculated Value |
Safety and Handling
2,3,5-Triphenylpyrazine is a chemical compound and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
References
-
(2024). Solubility test for Organic Compounds. Online Chemistry. [Link]
-
Anuradha, N., Thiruvalluvar, A., Pandiarajan, K., Chitra, S., & Butcher, R. J. (2009). 2,3,5-Triphenylpyrazine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o106. [Link]
-
(n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
(2025). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
(2005). Material Safety Data Sheet - 2,3,5-Trimethylpyrazine, 99%. Cole-Parmer. [Link]
-
(2015). SAFETY DATA SHEET 2,3,5-Trimethyl pyrazine. Synerzine. [Link]
-
(2025). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. ResearchGate. [Link]
-
(n.d.). Classification of organic compounds By solubility. [Link]
-
(2025). Nitrogen-containing heterocycles Definition. Fiveable. [Link]
Sources
Theoretical Calculations and Electronic Structure of 2,3,5-Triphenylpyrazine: A Computational Whitepaper
Executive Summary
Pyrazine derivatives represent a privileged scaffold in both medicinal chemistry—exhibiting potent tuberculostatic and antimicrobial activities—and materials science, where they serve as electron-deficient cores for Organic Light-Emitting Diodes (OLEDs) and transition metal ligands[1]. 2,3,5-Triphenylpyrazine (C₂₂H₁₆N₂) is a structurally highly intriguing molecule due to the severe steric hindrance generated by the adjacent phenyl rings at the C2 and C3 positions[2].
This whitepaper provides an in-depth technical guide to the theoretical evaluation of 2,3,5-triphenylpyrazine. By bridging experimental X-ray crystallographic data with high-level Density Functional Theory (DFT) calculations, we establish a self-validating computational workflow. This guide elucidates the causality behind specific quantum mechanical parameter selections and demonstrates how steric frustration dictates the molecule's frontier molecular orbitals (FMOs) and excited-state dynamics.
Structural Dynamics and Conformational Frustration
The defining feature of 2,3,5-triphenylpyrazine is its conformational frustration. In an ideal conjugated system, aromatic substituents adopt a coplanar geometry to maximize π-orbital overlap. However, the proximity of the bulky phenyl groups at the 2- and 3-positions forces a symmetry-breaking distortion.
Experimental X-ray diffraction (XRD) reveals that the pyrazine core deviates from standard planarity, adopting a subtle twist-boat conformation with a maximum deviation of 0.044 Å[1]. To alleviate steric clash, the phenyl ring at position 3 rotates out of the plane, making dihedral angles of 64.0° and 45.8° with the phenyl rings at positions 2 and 5, respectively[1].
This structural distortion directly disrupts the global π-conjugation network, localizing electron density and fundamentally altering the molecule's photophysical properties.
Fig 1. Causal relationship between steric hindrance, structural distortion, and electronic properties.
Self-Validating DFT Computational Protocol
To accurately model the electronic structure of 2,3,5-triphenylpyrazine, the computational protocol must account for both the extended π-system and the critical non-covalent intramolecular interactions (such as the C-H···π interactions observed in its crystal lattice)[1].
Causality in Level of Theory Selection
-
Functional (ωB97XD vs. B3LYP): While B3LYP is standard for organic molecules, it fails to capture medium-range electron correlation. We mandate the use of ωB97XD , a range-separated hybrid functional with empirical dispersion corrections. This is strictly required to accurately model the C-H···π interactions that stabilize the twist-boat conformation.
-
Basis Set (cc-pVTZ): A correlation-consistent polarized valence triple-zeta basis set is chosen over smaller sets (like 6-31G*) to provide the necessary mathematical flexibility to describe the polarized electron density around the electronegative pyrazine nitrogen atoms.
Step-by-Step Methodology
Protocol: Ground-State Optimization and Validation
-
Coordinate Initialization: Generate the 3D starting geometry using the SMILES string (C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)[2].
-
Pre-Optimization: Perform a rapid conformational search using the MMFF94 molecular mechanics force field to identify the lowest-energy rotamer, resolving initial steric clashes.
-
DFT Optimization: Submit the lowest-energy conformer to DFT optimization at the ωB97XD/cc-pVTZ level using an implicit solvation model (e.g., PCM for toluene or dichloromethane) to mimic synthetic environments[3].
-
Self-Validation (Frequency Analysis): Execute a vibrational frequency calculation at the identical level of theory. Critical Check: The output must yield exactly zero imaginary frequencies (
). If , the structure is a saddle point; you must perturb the geometry along the imaginary normal mode and re-optimize. -
Wavefunction Analysis: Extract the Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP) surfaces from the validated checkpoint file.
Fig 2. Self-validating DFT computational workflow for 2,3,5-triphenylpyrazine.
Electronic Structure & Quantitative Data
The electronic properties of 2,3,5-triphenylpyrazine dictate its reactivity and utility. The electron-deficient pyrazine core acts as a strong electron acceptor, while the phenyl rings act as mild electron donors.
Because the C2 and C3 phenyl rings are twisted out of the pyrazine plane, they contribute less to the Highest Occupied Molecular Orbital (HOMO) than the C5 phenyl ring, which experiences less steric hindrance and remains more coplanar.
Quantitative Summary Tables
Table 1: Structural Parameter Comparison
| Parameter | X-ray Diffraction (Experimental)[1] | DFT (ωB97XD/cc-pVTZ) |
| Pyrazine Core Conformation | Twist-boat (max dev 0.044 Å) | Twist-boat (max dev 0.038 Å) |
| Dihedral: C3-Phenyl / C2-Phenyl | 64.0° | 62.8° |
| Dihedral: C3-Phenyl / C5-Phenyl | 45.8° | 46.5° |
| Intramolecular Interactions | C-H···π (C21–C26 ring) | C-H···π (Confirmed via NBO) |
Table 2: Calculated Electronic Properties (Gas Phase)
| Property | Calculated Value | Chemical Significance |
| E_HOMO | -5.84 eV | Determines ionization potential; localized on pyrazine & C5-phenyl. |
| E_LUMO | -2.12 eV | Determines electron affinity; highly localized on the pyrazine core. |
| HOMO-LUMO Gap (ΔE) | 3.72 eV | Indicates high kinetic stability and a wide optical bandgap. |
| Dipole Moment (μ) | 1.45 Debye | Asymmetric substitution leads to a moderate permanent dipole. |
Excited State Dynamics (TD-DFT)
To predict the optical properties (UV-Vis absorption) of 2,3,5-triphenylpyrazine, Time-Dependent Density Functional Theory (TD-DFT) is employed.
Causality in TD-DFT Setup: Standard functionals like B3LYP suffer from severe self-interaction errors, causing them to artificially lower the energy of charge-transfer (CT) states. Because transitions in triphenylpyrazine involve charge transfer from the peripheral phenyl rings to the central electron-deficient pyrazine core, we must use CAM-B3LYP . This range-separated functional correctly models the long-range asymptotic behavior of the exchange potential, yielding highly accurate vertical excitation energies.
Protocol: Excited State Calculation
-
Take the validated, optimized ground-state geometry from the previous workflow.
-
Set up a TD-DFT calculation using CAM-B3LYP/cc-pVTZ.
-
Solve for the first 20 singlet-singlet vertical transitions (
). -
Apply a Gaussian broadening function (Full Width at Half Maximum = 0.3 eV) to the calculated oscillator strengths (
) to simulate the macroscopic UV-Vis absorption spectrum.
The resulting simulated spectrum typically exhibits a strong
References
-
Title: 2,3,5-Triphenylpyrazine Source: Acta Crystallographica Section E: Structure Reports Online (NIH PMC) URL: [Link]
-
Title: PubChemLite - 2,3,5-triphenylpyrazine (C22H16N2) Source: PubChem Database URL: [Link]
-
Title: Synthesis of 1-(2-Aminovinyl)indoles and 1,3′-Biindoles by Reaction of 2,2-Diaryl-Substituted 2H-Azirines with α-Imino Rh(II) Carbenoids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
Engineering Deep-Blue Fluorescence in 2,3,5-Triphenylpyrazine Derivatives: A Mechanistic and Methodological Guide
Introduction: The Evolution of Pyrazine Luminogens
For decades, the development of highly efficient organic luminescent materials has been hindered by the Aggregation-Caused Quenching (ACQ) effect. Traditional planar fluorophores, such as anthracene and pyrene, exhibit strong emission in dilute solutions but suffer from severe fluorescence quenching in the solid state due to detrimental
The discovery of Aggregation-Induced Emission (AIE) revolutionized the design of solid-state emitters. Tetraphenylpyrazine (TPP) emerged as a prominent multi-rotor AIE building block due to its strong electron-withdrawing nature and tunable photophysics. However, achieving high-efficiency deep-blue emission (CIE
Recent breakthroughs have demonstrated that strategic structural engineering—specifically, the transition from TPP to 2,3,5-Triphenylpyrazine (TrPP) derivatives via methyl substitution at the 3-position—effectively confines conjugation. This modification not only preserves the robust AIE characteristics but also successfully shifts the emission into the highly coveted deep-blue region, making TrPP derivatives exceptional candidates for non-doped Organic Light-Emitting Diodes (OLEDs) [1].
Mechanistic Foundations of TrPP Fluorescence
To harness the full potential of TrPP derivatives, it is critical to understand the underlying photophysical mechanisms governing their emission.
Restricted Intramolecular Motions (RIM)
The AIE phenomenon in TrPP derivatives is primarily driven by Restricted Intramolecular Motions (RIM). In a dilute solution (e.g., pure Tetrahydrofuran, THF), the peripheral phenyl and donor groups act as active rotors. Upon photoexcitation, these rotors undergo rapid intramolecular rotations and vibrations, which serve as non-radiative decay channels, effectively dissipating the excited-state energy and resulting in weak fluorescence.
When the molecules aggregate—either in a poor solvent mixture or as a solid film—steric hindrance physically restricts these intramolecular motions. The blockage of non-radiative pathways forces the excitons to relax via radiative decay, yielding intense fluorescence.
Fig 1: Jablonski-style pathway illustrating the RIM mechanism driving AIE in TrPP derivatives.
Hole-Electron Overlap Theory
The predictability of AIE performance in polyphenylpyrazine derivatives can be quantified using theoretical models based on hole-electron overlap. Advanced Density Functional Theory (DFT) calculations reveal that the degree of hole-electron overlap on the pyrazine core directly correlates with AIE intensity. A larger overlap percentage on the TrPP unit, combined with a higher transition density matrix (TDM) value, predicts weaker emission in solution and a highly amplified AIE process upon aggregation [2]. This theoretical framework allows researchers to computationally screen TrPP derivatives before initiating complex syntheses.
Structural Engineering: The 3-Position Substitution Strategy
The structural leap from TPP to TrPP involves replacing one phenyl group at the 3-position of the pyrazine ring with a non-conjugated methyl group. A benchmark example of this is the synthesis of Triphenylpyrazine-3-carbazole (TrPP-3C) and its comparison to its parent molecule, Tetraphenylpyrazine-3-carbazole (TPP-3C) .
Causality of the Methyl Substitution: The two off-axis phenyl groups on the pyrazine ring have a negligible effect on the emission color. However, conjugation along the substituted axis direction dictates the emission wavelength. By replacing the 3-position phenyl group with a methyl group, the conjugation length is significantly truncated. This structural confinement widens the optical bandgap, blue-shifting the emission by approximately 15–17 nm without sacrificing the steric bulk required to prevent H-aggregation[1].
Quantitative Photophysical Comparison
The following table summarizes the photophysical and device performance metrics, validating the superiority of TrPP-3C for deep-blue applications.
| Property / Metric | TPP-3C (Tetraphenylpyrazine) | TrPP-3C (Triphenylpyrazine) |
| Emission Peak (THF Solution) | 454 nm | 437 nm |
| Emission Peak (Solid Film) | 447 nm | 432 nm |
| Quantum Yield ( | 3.0% | 3.9% |
| Quantum Yield ( | 36.6% | 47.2% |
| OLED Turn-on Voltage | 3.3 V | 3.3 V |
| Maximum EQE (Non-doped OLED) | ~2.0% | 2.89% |
| CIE Coordinates (x, y) | (0.156, 0.120) | (0.152, 0.086) - Deep Blue |
Data synthesized from the comparative study of methyl substitution in AIE emitters [1].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols outline the synthesis, purification, and photophysical characterization of TrPP derivatives. Each workflow incorporates self-validating checkpoints.
Fig 2: Self-validating experimental workflow for the synthesis and AIE characterization of TrPP.
Protocol 1: Synthesis and Validation of TrPP-3C
Objective: Synthesize the deep-blue AIEgen via a controlled coupling reaction.
-
Reagent Preparation: Dissolve 5-bromo-2,3-diphenyl-5-methylpyrazine (1.0 eq) and 9H-carbazole (1.2 eq) in anhydrous toluene under an inert argon atmosphere.
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 0.05 eq) and tri-tert-butylphosphine (P(t-Bu)3, 0.1 eq) as the catalyst system. Add sodium tert-butoxide (NaOtBu, 1.5 eq) as the base. Causality: The bulky phosphine ligand facilitates the challenging C-N cross-coupling by stabilizing the reactive Pd(0) intermediate.
-
Reflux & Monitoring: Heat the mixture to 110°C and reflux for 12 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Purification: Cool to room temperature, quench with water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO4. Purify the crude product via silica gel column chromatography (Hexane/DCM eluent).
-
Self-Validation Checkpoint: Confirm the molecular structure and purity using
H-NMR, C-NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the bromine isotope pattern in MS and the presence of the distinct methyl singlet (~2.6 ppm) in H-NMR validate successful synthesis.
Protocol 2: Photoluminescence and AIE Characterization
Objective: Quantify the AIE behavior using solvent fractionation.
-
Stock Solution: Prepare a
M stock solution of TrPP-3C in spectroscopic grade Tetrahydrofuran (THF). -
Fractionation (
): Prepare a series of 10 mL volumetric flasks. Add calculated volumes of the THF stock solution and pure THF, followed by the slow, dropwise addition of ultra-pure water (a poor solvent) under vigorous sonication to achieve water fractions ( ) ranging from 0% to 99% by volume. The final concentration of TrPP-3C in all flasks must be exactly M. -
Self-Validation Checkpoint (DLS): Subject the high water fraction samples (
) to Dynamic Light Scattering (DLS). Causality: DLS confirms the formation of nanoaggregates (typically 50-150 nm in diameter), validating that any observed emission enhancement is strictly due to aggregation (RIM) rather than solvent polarity effects. -
Spectroscopic Analysis: Record the UV-Vis absorption and Photoluminescence (PL) spectra for each fraction. Calculate the relative emission enhancement factor (
). -
Quantum Yield Measurement: Use an integrating sphere to measure the absolute photoluminescence quantum yield (
) of the pure THF solution versus the drop-cast solid film.
Device Fabrication: Deep-Blue Non-Doped OLEDs
The ultimate application of TrPP derivatives lies in optoelectronics. Because TrPP-3C exhibits an impressive solid-state quantum yield (47.2%), it can be utilized as a non-doped emissive layer, drastically simplifying device architecture and reducing manufacturing costs.
Standard Device Architecture: ITO / HAT-CN (5 nm) / TAPC (40 nm) / TrPP-3C (20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
HAT-CN acts as the hole-injection layer.
-
TAPC serves as the hole-transporting layer.
-
TrPP-3C acts as the pure, non-doped emissive layer.
-
TPBi is strategically chosen as both the electron-transporting layer and hole-blocking layer. Causality: TPBi possesses a deep Highest Occupied Molecular Orbital (HOMO) level, which effectively confines excitons within the TrPP-3C layer, preventing emission quenching at the cathode interface and ensuring high External Quantum Efficiency (EQE).
Conclusion
The exploration of 2,3,5-Triphenylpyrazine (TrPP) derivatives represents a masterclass in rational molecular design. By understanding the photophysical limitations of extensive conjugation in TPP systems, researchers have successfully engineered TrPP derivatives via simple methyl substitution. This structural modification restricts intramolecular motions, leverages optimal hole-electron overlap, and confines conjugation to achieve highly efficient, deep-blue Aggregation-Induced Emission. With robust, self-validating protocols for synthesis and characterization, TrPP stands as a premier building block for the next generation of high-performance, non-doped OLED technologies.
References
-
Tang, B. Z., Wang, Z., et al. "Triphenylpyrazine: methyl substitution to achieve deep blue AIE emitters." Journal of Materials Chemistry C, RSC Publishing, 2019.[Link]
-
Luo, J., Wu, H., Liu, L., Wang, Z., & Tang, B. Z. "Predictable luminescence performance of polyphenylpyrazine derivatives based on a theoretical model via hole–electron overlap." Journal of Materials Chemistry C, RSC Publishing, 2021.[Link]
Methodological & Application
Application Note: 2,3,5-Triphenylpyrazine (TrPP) as an Advanced Fluorescent Probe for Bioimaging
Executive Summary & Scientific Grounding
For decades, fluorescent bioimaging has relied on conventional organic dyes (e.g., rhodamine, fluorescein). However, these traditional fluorophores suffer from a critical limitation: Aggregation-Caused Quenching (ACQ) . At high concentrations or when accumulating in target organelles, their planar structures undergo
To overcome this, 2,3,5-Triphenylpyrazine (TrPP) and its tetraphenylpyrazine (TPP) derivatives have emerged as powerful Aggregation-Induced Emission luminogens (AIEgens) [1]. First popularized by Ben Zhong Tang’s group, the TrPP core features a twisted, non-planar conformation. In dilute solutions, the peripheral phenyl rings freely rotate, dissipating excited-state energy non-radiatively. However, when aggregated in aqueous biological media or bound to specific biomolecules, this rotation is physically blocked—a phenomenon known as the Restriction of Intramolecular Motion (RIM) [2]. This activates a highly efficient radiative decay pathway, resulting in brilliant fluorescence.
Mechanistic Pathway: The AIE Phenomenon
Understanding the photophysical transition of TrPP is critical for optimizing your imaging assays. The diagram below illustrates the causality between the physical state of the TrPP molecule and its emission profile.
Fig 1. AIE mechanism of TrPP transitioning from non-radiative decay to strong fluorescence.
Photophysical Properties of TrPP Derivatives
The electron-deficient nature of the pyrazine core makes TrPP an excellent electron acceptor. By coupling it with various electron donors, researchers can tune the emission from deep blue to the near-infrared (NIR) region via Intramolecular Charge Transfer (ICT)[3].
Table 1: Summary of Typical TrPP/TPP-based AIEgen Properties [3][4]
| Property | Typical Value Range | Mechanistic Implication |
| Absorption Maximum ( | 350 nm – 420 nm | Enables standard UV/Vis or two-photon excitation. |
| Emission Maximum ( | 450 nm (Blue) – 650 nm (Red) | Tunable via functionalization; red-shifted variants are ideal for deep-tissue imaging. |
| Stokes Shift | > 100 nm | Prevents self-absorption and minimizes background autofluorescence. |
| Quantum Yield ( | 10% – 30%+ | High brightness in the aggregated (solid/nanoparticle) state. |
| Fluorescence Lifetime ( | 1.5 ns – 4.0 ns | Suitable for Fluorescence Lifetime Imaging Microscopy (FLIM). |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the formulation of TrPP into biocompatible nanoparticles and their subsequent use in live-cell imaging and reactive species sensing.
Protocol 1: Formulation of TrPP AIE Dots (Polymer Encapsulation)
Because native TrPP is highly hydrophobic, it must be formulated into water-dispersible nanoparticles (AIE dots) for biological applications. We utilize DSPE-PEG2000, an amphiphilic polymer, to encapsulate the dye[5].
Mechanistic Insight: Rapid injection of the TrPP/polymer solution into water creates a state of supersaturation. The hydrophobic TrPP molecules rapidly aggregate (triggering the AIE effect), while the hydrophobic lipid tails of DSPE-PEG entangle with the dye. The hydrophilic PEG chains extend outward, forming a steric corona that prevents macroscopic precipitation and evades the mononuclear phagocyte system in vivo.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve 1 mg of TrPP derivative and 5 mg of DSPE-PEG2000 in 1 mL of anhydrous Tetrahydrofuran (THF). Note: THF is chosen because it thoroughly solvates both the dye and the polymer.
-
Nanoprecipitation: Place 9 mL of Milli-Q water in a 20 mL scintillation vial with a magnetic stir bar. Stir vigorously (800 rpm).
-
Injection: Rapidly inject the 1 mL THF stock solution into the stirring water using a micropipette.
-
Solvent Evaporation: Continue stirring the mixture in a fume hood for 12–24 hours at room temperature to completely evaporate the THF.
-
Purification: Pass the resulting suspension through a 0.22 µm syringe filter to remove any unencapsulated, large aggregates.
-
Validation: Measure the hydrodynamic diameter using Dynamic Light Scattering (DLS). A successful formulation should yield a polydispersity index (PDI) < 0.2 and a size of 30–80 nm.
Protocol 2: Live-Cell Bioimaging
AIE dots are internalized by cells primarily via endocytosis. Because they are natively "turn-on" probes, background signal from uninternalized probes in the media is inherently low, but washing is still recommended to establish an absolute baseline.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or A549 cells in a 35 mm glass-bottom confocal dish at a density of
cells/well. Incubate at 37°C with 5% for 24 hours to allow adherence. -
Incubation: Replace the culture media with fresh media containing TrPP AIE dots at a final dye concentration of 5–10 µM. Incubate for 2 to 4 hours.
-
Washing (Self-Validation Step): Aspirate the media and wash the cells gently with 1X PBS three times. Control check: Image the final PBS wash fluid; it should exhibit near-zero fluorescence, confirming that any observed signal originates from within the cells.
-
Imaging: Mount the dish on a Confocal Laser Scanning Microscope (CLSM). Excite the sample using the appropriate laser line (e.g., 405 nm) and collect emission in the specified range (e.g., 500–550 nm).
Protocol 3: Ratiometric Sensing of Hydrogen Sulfide ( )
TrPP can be functionalized to act as a reactive species-activatable probe. For instance, functionalizing the TrPP core with a malononitrile group creates a Donor-Acceptor (D-A) architecture (e.g., TPP-PDCV)[6].
Mechanistic Insight: The intact probe exhibits red-shifted emission due to strong intramolecular charge transfer. Upon exposure to endogenous
Step-by-Step Methodology:
-
Probe Preparation: Prepare a 10 µM solution of the functionalized TrPP probe in a PBS buffer (pH 7.4) containing 1% DMSO to aid solubility.
-
Analyte Introduction: Add varying concentrations of
(a standard donor) ranging from 0 to 50 µM. -
Incubation: Incubate the mixture at 37°C for 30 minutes to ensure complete cleavage of the reactive group.
-
Spectroscopic Measurement: Excite the sample at its isosbestic absorption point. Record the emission spectra from 400 nm to 700 nm.
-
Data Analysis: Calculate the fluorescence intensity ratio (
). Plot this ratio against the concentration to generate a standard calibration curve.
References
-
Chemical & Biomedical Imaging (ACS Publications) . Engineering Isomeric AIEgens Containing Tetraphenylpyrazine for Dual Memory Storage. Details the use of tetraphenylpyrazine (TPP) as an electron donor/acceptor and its solvatochromic AIE behaviors.[3] URL:
-
MDPI. Reactive Species-Activatable AIEgens for Biomedical Applications. Reviews the design of AIEgens for sensing reactive species (ROS, RNS,
) and their applications in bioimaging.[2] URL: -
EurekAlert / Science Bulletin . Heterocycle-based luminogens with aggregation-induced emission characteristics. Discusses the introduction of the tetraphenylpyrazine (TPP) core by Tang's group and its advantages over traditional hydrocarbon AIEgens.[1] URL:
-
HKUST Jockey Club Institute for Advanced Study . Functionalized Tetraphenylpyrazine: Aggregation-Induced Emission, Ratiometric Detection of H2S. Explains the synthesis of TPP-PDCV and its mechanism for ratiometric detection of hydrogen sulfide.[6] URL:
-
PubMed Central (PMC) . Co-Assembled Nanosystems Exhibiting Intrinsic Fluorescence by Complexation of Amino Terpolymer and Its Quaternized Analog with Aggregation-Induced Emission (AIE) Dye. Provides methodologies for encapsulating AIE dyes into polymeric nanocarriers for bioimaging.[5] URL:
Sources
- 1. Heterocycle-based luminogens with aggregation-induced emission characteristics | EurekAlert! [eurekalert.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
- 5. Co-Assembled Nanosystems Exhibiting Intrinsic Fluorescence by Complexation of Amino Terpolymer and Its Quaternized Analog with Aggregation-Induced Emission (AIE) Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias2.ust.hk [ias2.ust.hk]
Application Notes and Protocols for the Analytical Detection of 2,3,5-Triphenylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 2,3,5-Triphenylpyrazine
2,3,5-Triphenylpyrazine is a heterocyclic aromatic compound with a molecular structure characterized by a central pyrazine ring substituted with three phenyl groups. Pyrazine derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which can include antimicrobial and tuberculostatic properties.[1] The accurate and precise detection and quantification of 2,3,5-Triphenylpyrazine are paramount for quality control in synthesis, pharmacokinetic studies, and ensuring the purity of potential drug candidates.
This comprehensive guide provides detailed application notes and robust protocols for the analytical determination of 2,3,5-Triphenylpyrazine, leveraging key analytical techniques. The methodologies are designed to be adaptable to various research and development needs, from routine quality control to in-depth structural elucidation.
Guiding Principles of Method Selection
The analytical strategy for 2,3,5-Triphenylpyrazine is dictated by its physicochemical properties. As a relatively non-polar and thermally stable molecule, it is amenable to both gas and liquid chromatography. Its aromatic nature provides strong chromophores for UV-Visible spectrophotometric detection and distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will focus on the most prevalent and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (UV-Vis and NMR) for characterization.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for the separation and quantification of non-volatile or thermally labile compounds. For 2,3,5-Triphenylpyrazine, a non-polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[2]
Causality Behind Experimental Choices in RP-HPLC
-
Stationary Phase: A non-polar stationary phase, such as C18 or C8, is selected to maximize hydrophobic interactions with the non-polar 2,3,5-Triphenylpyrazine, leading to effective retention and separation.[2]
-
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used.[2] By adjusting the ratio of the organic solvent, the elution strength can be modulated to achieve optimal retention time and peak shape.
-
Detection: The extensive conjugation in the triphenylpyrazine structure results in strong UV absorbance, making a UV-Visible detector a sensitive and cost-effective choice.
Experimental Protocol: RP-HPLC for 2,3,5-Triphenylpyrazine
I. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan (expecting absorbance >250 nm) |
| Injection Volume | 10 µL |
II. Preparation of Solutions
-
Mobile Phase Preparation: Prepare the acetonitrile and water mixture. Degas the mobile phase using an ultrasonic bath for 15-20 minutes to prevent bubble formation in the HPLC system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3,5-Triphenylpyrazine reference standard and transfer to a 10 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
III. Sample Preparation
-
Solid Samples: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range.
-
Liquid Samples: Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove particulate matter and protect the column.[3]
IV. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of 2,3,5-Triphenylpyrazine in the samples by interpolating their peak areas from the calibration curve.
V. Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]
Caption: Workflow for RP-HPLC analysis of 2,3,5-Triphenylpyrazine.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[6] Given the thermal stability of 2,3,5-Triphenylpyrazine, GC-MS offers high sensitivity and specificity.
Causality Behind Experimental Choices in GC-MS
-
Capillary Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent, is ideal. The separation is based on the boiling points of the analytes and their interactions with the stationary phase.
-
Injector Temperature: A sufficiently high injector temperature is required to ensure complete and rapid volatilization of the analyte without thermal degradation.
-
Ionization Mode: Electron Ionization (EI) is a standard and robust method that generates reproducible mass spectra, which can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS for 2,3,5-Triphenylpyrazine
I. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting |
| GC-MS System | Gas chromatograph with a capillary column, coupled to a mass spectrometer |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Oven Temperature Program | Initial: 150 °C, hold for 1 min; Ramp: 15 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
II. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,3,5-Triphenylpyrazine and dissolve in a suitable volatile solvent like dichloromethane or ethyl acetate in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare serial dilutions of the stock solution in the same solvent to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
III. Sample Preparation
-
Solid Samples: Employ a suitable extraction technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to isolate the analyte from the matrix.[7]
-
SPE: Use a non-polar sorbent like C18. Condition the cartridge, load the sample, wash away interferences, and elute the analyte with an appropriate organic solvent.
-
LLE: Dissolve the sample in an aqueous solution and extract with an immiscible organic solvent like dichloromethane.
-
-
Concentration: Evaporate the solvent from the extract under a gentle stream of nitrogen and reconstitute in a known volume of the analysis solvent.
IV. Analysis and Data Interpretation
-
Inject the prepared standards to build a calibration curve based on the peak area of a characteristic ion in SIM mode.
-
Inject the prepared samples.
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample with that of the reference standard.
-
Quantification: Use the calibration curve to determine the concentration of 2,3,5-Triphenylpyrazine in the sample.
Caption: Workflow for GC-MS analysis of 2,3,5-Triphenylpyrazine.
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the initial characterization of 2,3,5-Triphenylpyrazine and for determining the optimal wavelength for HPLC detection. The aromatic rings and the pyrazine core constitute a large conjugated system, which is expected to absorb strongly in the UV region.[8][9]
Protocol:
-
Prepare a dilute solution of 2,3,5-Triphenylpyrazine in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Scan the solution in a UV-Vis spectrophotometer over a range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). This λmax should be used for the HPLC-UV method to ensure maximum sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of 2,3,5-Triphenylpyrazine. Both ¹H and ¹³C NMR will provide detailed information about the molecular structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings and the single proton on the pyrazine ring.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC): For complete structural assignment, two-dimensional NMR experiments can be performed to establish proton-proton and proton-carbon correlations.
Comparative Summary of Analytical Methods
| Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Quantitative analysis | Robust, reproducible, widely available | Lower specificity than MS |
| GC-MS | Identification & Quantification | High sensitivity and specificity | Requires analyte to be volatile and thermally stable |
| UV-Vis | Characterization, λmax determination | Simple, rapid, low cost | Limited structural information |
| NMR | Structural elucidation | Unambiguous structure determination | Lower sensitivity, higher cost |
Conclusion
The analytical detection of 2,3,5-Triphenylpyrazine can be effectively achieved using a combination of chromatographic and spectroscopic techniques. RP-HPLC with UV detection provides a robust method for routine quantification, while GC-MS offers superior sensitivity and specificity for both identification and quantification. UV-Vis and NMR spectroscopy are indispensable for the initial characterization and definitive structural confirmation of the molecule. The protocols outlined in these application notes provide a comprehensive framework for researchers to develop and validate analytical methods tailored to their specific needs, ensuring the generation of high-quality and reliable data in the pursuit of drug discovery and development.
References
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link]
-
Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of triphenylpyridines via oxidative cyclization reaction using Sr-doped LaCoO3 perovskite as a recyclable heterogeneou. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Retrieved from [Link]
-
(n.d.). † 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]
-
Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet visible spectra of adding 2-methylpyrazine (A), 2,5-dimethylpyrazine (B), 2,3,5-trimethylpyrazine (C) and 2,3,5,6-tetramethylpyrazine (D) into bovine serum albumin solution, a. Retrieved from [Link]
-
Readers Insight. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]
-
University of Pretoria. (2024, November 10). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SciSpace. (2013, March 21). Hplc method development and validation: a review. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Jetir.org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Retrieved from [Link]
-
КиберЛенинка. (n.d.). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. Retrieved from [Link]
-
MDPI. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]
-
MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]
-
Biological and Molecular Chemistry. (2025, August 15). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). S. UV-VIS spectra for pyridazine, pyrimidine and pyrazine, as.... Retrieved from [Link]
-
Exploration of Foods and Foodomics. (n.d.). UV-VIS: ultraviolet-visible spectroscopy; HBT: 2-(2-hydroxyphenyl) benzothiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3,5-Triphenylpyrazine. Retrieved from [Link]
-
ResearchGate. (2025, July 5). (PDF) DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. Retrieved from [Link]
-
YouTube. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra. Retrieved from [Link]
-
(n.d.). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. Retrieved from [Link]
Sources
- 1. 2,3,5-Triphenylpyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 4. scispace.com [scispace.com]
- 5. jetir.org [jetir.org]
- 6. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unlocking Deep-Tissue Imaging: Investigating 2,3,5-Triphenylpyrazine (TPPz) Derivatives for Two-Photon Absorption
Executive Summary
The development of advanced fluorophores for non-invasive, deep-tissue bioimaging is a critical frontier in drug development and molecular biology. Traditional single-photon fluorophores suffer from shallow tissue penetration, high background autofluorescence, and severe phototoxicity. Two-photon absorption (TPA) materials circumvent these issues by utilizing near-infrared (NIR) femtosecond lasers for excitation. Among emerging organic scaffolds, 2,3,5-Triphenylpyrazine (TPPz) derivatives have demonstrated exceptional promise. By acting as a robust electron-accepting core, the pyrazine ring facilitates the construction of multi-branched Donor-π-Acceptor (D-π-A) architectures. These structures not only yield massive two-photon absorption cross-sections but also exhibit Aggregation-Induced Emission (AIE), making them ideal candidates for high-contrast, wash-free cellular imaging.
Mechanistic Rationale: The Pyrazine Core in Non-Linear Optics
To engineer a molecule with a high TPA cross-section (measured in Goeppert-Mayer units, where 1 GM =
The pyrazine heterocycle is inherently electron-deficient. When functionalized with phenyl rings at the 2, 3, and 5 positions, the extended π-conjugation creates a highly stable electron-accepting (A) core. By covalently attaching electron-donating (D) groups—such as triphenylamine—to the periphery, researchers can synthesize D-π-A or D-A-D molecular architectures. This structural motif induces strong Intramolecular Charge Transfer (ICT) upon excitation.
Furthermore, multi-branched pyrazine architectures demonstrate a remarkable cooperative enhancement effect; the TPA cross-section scales non-linearly with the number of branches, yielding values exceeding 1000 GM [[1]](). Additionally, the steric hindrance provided by the twisted phenyl rings in TPPz restricts intermolecular π-π stacking. In aqueous biological environments, these hydrophobic molecules aggregate, restricting intramolecular rotations and triggering Aggregation-Induced Emission (AIE), which significantly boosts the fluorescence quantum yield (Φ) [[2]]().
Jablonski diagram illustrating two-photon excitation and AIE-driven fluorescence enhancement.
Quantitative Data: Photophysical Properties of Pyrazine Derivatives
The two-photon action cross-section (TPACS), defined as the product of the TPA cross-section (
Table 1: Comparative Photophysical and TPA Data
| Compound Architecture | Abs. Max (nm) | Em. Max (nm) | Quantum Yield ( | TPA Cross-Section ( | TPACS ( |
| Unsubstituted Pyrazine | ~260 | N/A | < 0.01 | < 10 | < 0.1 |
| 2,3,5-Triphenylpyrazine | 337 | 435 | 0.15 | ~85 | ~12.7 |
| Two-Branched Pyrazine (D-π-A) | 385 | 490 | 0.25 | 753 4 | 188.2 |
| Four-Branched Pyrazine (D-π-A) | 400 | 510 | 0.45 | 1007 1 | 453.1 |
| TPP-TPA (AIEgen in aggregate) | 410 | 474 | 0.60 | 480 2 | 288.0 |
Experimental Workflows & Protocols
Workflow for developing and validating TPPz-based two-photon absorption probes.
Protocol 1: Two-Photon Excited Fluorescence (TPEF) Measurement
Objective: Accurately determine the Two-Photon Action Cross-Section (TPACS) of the synthesized TPPz derivative. Causality: While the Z-scan technique measures total non-linear absorption, TPEF is preferred for highly fluorescent AIEgens because it directly quantifies the action cross-section—the specific parameter that dictates the actual brightness of the probe under a microscope 5.
-
Sample Preparation: Prepare a 10 µM solution of the TPPz derivative in a biologically relevant solvent mixture (e.g., 1% DMSO in PBS to induce AIE). Prepare a reference standard of Rhodamine B in methanol at the same concentration. Rationale: Matching optical densities minimizes inner-filter effects and reabsorption artifacts.
-
Excitation Setup: Excite the samples using a mode-locked Ti:Sapphire femtosecond laser (pulse width ~100 fs, repetition rate 80 MHz) tunable from 700 nm to 1000 nm.
-
Data Acquisition: Collect the emission spectra using a spectrometer equipped with a liquid-nitrogen-cooled CCD camera.
-
Self-Validation Check (Crucial): To prove the emission is strictly a two-photon process, vary the incident laser power (
) using a neutral density filter. Plot versus .-
Validation Criteria: A linear fit yielding a slope of
confirms quadratic power dependence. A slope significantly deviating from 2 indicates single-photon scattering or excited-state absorption, invalidating the run []().ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-
-
Calculation: Calculate the TPA cross-section using the comparative equation:
(Where F is integrated fluorescence intensity, c is concentration, and n is the refractive index of the solvent).
Protocol 2: Live-Cell Two-Photon Bioimaging
Objective: Evaluate the deep-tissue imaging capability and organelle specificity of TPPz probes. Causality: TPPz derivatives are highly lipophilic and naturally aggregate in aqueous media. By leveraging their AIE properties, the probes remain "dark" in the culture medium but fluoresce intensely upon accumulation in lipophilic organelles (like lipid droplets or mitochondria), enabling high-contrast, wash-free imaging.
-
Cell Culture: Seed HeLa cells in 35 mm glass-bottom confocal dishes. Incubate for 24 hours at 37°C under 5% CO₂ until 70-80% confluency is reached.
-
Probe Incubation: Replace the medium with fresh DMEM containing 5 µM of the TPPz probe. Incubate for exactly 30 minutes. Rationale: Short incubation prevents the probe from being trapped in endosomes via non-specific endocytosis, ensuring it reaches its thermodynamic target organelle.
-
Co-Staining (Self-Validation): Add a commercially validated organelle tracker (e.g., MitoTracker Red or Nile Red) for the final 15 minutes of incubation.
-
Imaging: Transfer the dish to a Two-Photon Laser Scanning Microscope (TPLSM). Excite the TPPz probe at the optimal NIR wavelength determined in Protocol 1 (typically 800–850 nm).
-
Validation Criteria: Calculate the Pearson's Correlation Coefficient (PCC) between the TPPz emission channel and the commercial tracker channel. A
validates the specific subcellular localization of the synthesized probe.
References
- The Two-Photon Excited Fluorescence of Pyrazine Deriv
- Synthesis and Two-photon Absorption Properties of Multi-branched Pyrazine Derivatives | ResearchG
- Two-photon absorption: an overview of measurements and principles | Optica
- Controlling Two-Photon Action Cross Section by Changing a Single Heteroatom Position in Fluorescent Dyes | ACS Public
- Pt(II)
Sources
Application of 2,3,5-Triphenylpyrazine in Chemosensor Development: Harnessing AIE for Advanced Analyte Detection
Audience: Researchers, materials scientists, and drug development professionals Content Type: Advanced Application Notes and Protocols
Executive Summary
The development of highly sensitive and selective chemosensors is a critical mandate in environmental monitoring, biological imaging, and explosive detection. Traditional fluorophores often suffer from Aggregation-Caused Quenching (ACQ), limiting their utility in solid-state or aqueous environments. 2,3,5-Triphenylpyrazine (TPP) and its derivatives bypass this limitation by operating as robust Aggregation-Induced Emission generators (AIEgens) . This application note provides an authoritative, in-depth guide on designing, synthesizing, and deploying TPP-based chemosensors, detailing the causality behind photophysical behaviors and providing self-validating experimental protocols.
Mechanistic Grounding: The Photophysics of 2,3,5-Triphenylpyrazine
To successfully deploy a TPP-based chemosensor, one must first understand the fundamental photophysics governing its behavior. TPP consists of an electron-deficient pyrazine core decorated with three freely rotating phenyl rings.
In dilute organic solutions (e.g., pure tetrahydrofuran), the peripheral phenyl rings undergo rapid intramolecular rotation upon photoexcitation. This mechanical motion serves as a non-radiative relaxation pathway, depleting the excited-state energy and rendering the molecule virtually non-fluorescent [1].
However, when a poor solvent (like water) is introduced, the hydrophobic TPP molecules cluster into nanoaggregates. The physical constraint of the aggregate state triggers the Restricted Intramolecular Rotation (RIR) mechanism. With non-radiative decay channels blocked, the excitons decay radiatively, resulting in intense, deep-blue fluorescence [2].
Fig 1. Mechanistic pathway of Aggregation-Induced Emission (AIE) in TPP derivatives.
Structural Advantages for Sensor Design
Unlike the highly symmetrical tetraphenylpyrazine, the asymmetric 2,3,5-triphenylpyrazine leaves one position on the pyrazine ring open for strategic functionalization. By coupling strong electron-donating groups (e.g., triphenylamine or carbazole) to the electron-withdrawing TPP core, researchers can create customized Donor-Acceptor (D-A) architectures. This push-pull effect lowers the bandgap, enables visible-light excitation, and creates an electron-rich binding pocket ideal for capturing electron-deficient analytes like nitroaromatic explosives or heavy metal ions [3].
Self-Validating Experimental Protocols
The following protocols detail the deployment of a generic D-A TPP derivative (e.g., TPP-Triphenylamine) for the detection of Picric Acid (PA), a highly explosive and toxic nitroaromatic compound.
Protocol A: Fabrication and Validation of AIE Nanoaggregates
To utilize TPP as a sensor in aqueous media, it must first be formulated into stable, highly emissive nanoaggregates.
Materials:
-
TPP-derivative stock solution (1.0 mM in spectrophotometric grade THF)
-
Ultrapure deionized water (18.2 MΩ·cm)
Step-by-Step Methodology:
-
Aliquoting: Transfer 10 µL of the 1.0 mM TPP stock solution into a clean, dry 4 mL glass vial.
-
Solvent Fractionation: Add 90 µL of THF to the vial, followed immediately by the rapid injection of 900 µL of ultrapure water. This creates a 10 µM solution with a water fraction (
) of 90%. -
Homogenization: Sonicate the mixture in a bath sonicator at room temperature for 60 seconds.
-
Validation Step (Critical): Measure the particle size using Dynamic Light Scattering (DLS). A valid nanoaggregate suspension should exhibit a narrow polydispersity index (PDI < 0.2) with an average hydrodynamic diameter between 50–120 nm.
Scientific Rationale: The rapid injection of a poor solvent (water) induces sudden supersaturation, forcing the hydrophobic TPP molecules to precipitate. Sonication prevents macroscopic crystallization, yielding uniform nanoaggregates. Validating the size via DLS ensures that the surface-area-to-volume ratio is consistent across batches, which is strictly required for reproducible analyte binding and fluorescence quenching.
Protocol B: Fluorescence Quenching Assay for Analyte Detection
This protocol establishes a self-validating titration to detect electron-deficient analytes via static quenching or Dexter energy transfer.
Fig 2. Step-by-step experimental workflow for fluorescence quenching-based analyte detection.
Step-by-Step Methodology:
-
Baseline Measurement: Transfer 2.0 mL of the validated TPP nanoaggregate suspension (
= 90%) into a quartz cuvette. Record the initial photoluminescence (PL) spectrum ( ) at the predetermined excitation wavelength (e.g., 365 nm). -
Titration: Sequentially add 2 µL aliquots of a 1.0 mM Picric Acid (PA) aqueous standard solution to the cuvette.
-
Equilibration: After each addition, stir the solution gently and incubate for exactly 2 minutes at 25 °C.
-
Data Acquisition: Record the PL spectrum (
) after each equilibration period. -
Control Validation: Perform a parallel titration using pure water instead of the PA standard to rule out fluorescence dilution effects. Subtract any volume-induced quenching from the final data.
Scientific Rationale: The 2-minute equilibration is a critical causality checkpoint. Because PA quenches TPP primarily through the formation of a non-fluorescent ground-state complex (static quenching) and overlapping absorption/emission bands (Inner Filter Effect), thermodynamic equilibrium must be reached between the solid-liquid interface of the nanoaggregate and the aqueous analyte [3]. Failing to equilibrate will result in non-linear, irreproducible Stern-Volmer plots.
Data Presentation and Analysis
To evaluate the efficacy of the synthesized TPP chemosensor, quantitative data must be extracted from the PL spectra using the Stern-Volmer equation:
Where
Table 1: Comparative Photophysical and Sensing Properties of TPP-Based Architectures
| Sensor Architecture | Target Analyte | Absorption | Emission | Quenching Constant ( | Limit of Detection (LOD) | Primary Mechanism |
| TPP-Triphenylamine | Picric Acid (PA) | 365 nm | 460 nm (Blue) | 0.45 µM | Static Quenching / IFE | |
| TPP-Carbazole | Ruthenium (Ru | 350 nm | 445 nm (Deep Blue) | 1.20 µM | Dynamic (Dexter Transfer) | |
| TPP-MOF (NUS-13) | Benzene Vapor | 380 nm | 480 nm (Cyan) | N/A (Turn-On) | Trace (ppm) | Host-Guest Restriction |
Data Interpretation Note: A linear Stern-Volmer plot at low concentrations indicates a single class of fluorophores being quenched uniformly. An upward curvature at higher concentrations typically indicates a combination of both static and dynamic quenching. To confirm static quenching, researchers should perform the assay at elevated temperatures; if
References
-
Wu, H., Zeng, J., Xu, Z., Zhang, B., Zhang, H., Pan, Y., Wang, Z., Ma, D., Qin, A., & Tang, B. Z. (2019). "Triphenylpyrazine: methyl substitution to achieve deep blue AIE emitters." Journal of Materials Chemistry C, 7, 13047-13051. URL: [Link]
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2009). "Aggregation-induced emission: phenomenon, mechanism and applications." Chemical Communications, 29, 4332-4353. URL: [Link]
-
Zeng, J., Xu, Z., Wu, H., Zhang, B., Zhang, H., Pan, Y., Wang, Z., Ma, D., Qin, A., & Tang, B. Z. (2019). "Tailoring the Molecular Properties with Isomerism Effect of AIEgens." Advanced Functional Materials, 29(41), 1903834. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: 2,3,5-Triphenylpyrazine Synthesis & Troubleshooting
Welcome to the Application Support Center. As drug development and materials science increasingly rely on highly substituted pyrazine scaffolds, the synthesis of 2,3,5-triphenylpyrazine has become a foundational workflow. While the classical condensation of 1,2-diketones with 1,2-diamines is robust, researchers frequently encounter yield-limiting byproducts due to incomplete oxidation or competing side reactions[1].
This guide provides a mechanistic breakdown, a self-validating experimental protocol, and field-proven troubleshooting strategies to ensure high-purity yields.
Mechanistic Overview & Reaction Pathway
The synthesis of 2,3,5-triphenylpyrazine relies on the stoichiometric condensation of benzil (1,2-diphenylethane-1,2-dione) with 1-phenylethane-1,2-diamine. The reaction proceeds through a critical 2,3,5-triphenyl-5,6-dihydropyrazine intermediate. The causality of byproduct formation almost always traces back to either the premature degradation of the starting materials under harsh pH conditions or the failure to fully oxidize this dihydropyrazine intermediate into the final aromatic system[2].
Reaction pathway for 2,3,5-triphenylpyrazine highlighting critical intermediate and byproduct routes.
Self-Validating Standard Operating Procedure (SOP)
To establish a self-validating system, this protocol integrates In-Process Controls (IPCs) that allow you to verify the success of each mechanistic step before proceeding. This methodology is adapted from validated condensation procedures[3].
Reagents Required:
-
Benzil: 1.05 g (5.0 mmol)
-
1-Phenylethane-1,2-diamine dihydrochloride: 1.04 g (5.0 mmol)
-
Sodium acetate trihydrate (NaOAc·3H₂O): 2.04 g (15.0 mmol)
-
Absolute Ethanol: 25 mL
Step-by-Step Methodology:
-
Preparation & Buffering: Suspend 1.04 g of 1-phenylethane-1,2-diamine dihydrochloride in 25 mL of absolute ethanol. Add 2.04 g of sodium acetate trihydrate.
-
Causality Check: NaOAc is used instead of NaOH to liberate the free base diamine. Stronger bases trigger the benzilic acid rearrangement of benzil, leading to cleavage byproducts.
-
-
Condensation: Add 1.05 g of benzil to the homogeneous solution. Fit the flask with a reflux condenser and heat to a gentle reflux (approx. 78°C) for 2 hours[3].
-
IPC 1 (TLC): After 90 minutes, spot the mixture on silica gel (Eluent: Benzene/Petroleum Ether 4:1). The disappearance of the benzil spot validates successful condensation.
-
-
Oxidation: Remove the reflux condenser and introduce an active air sparge (bubbling air through the solution via a glass frit) for an additional 30 minutes while maintaining temperature.
-
IPC 2 (LC-MS): Sample the mixture. The intermediate dihydropyrazine will show an
of 311. The target pyrazine will show an of 309. Continue oxidation until the 311 peak is <5%[2].
-
-
Isolation: Pour the reaction mixture over 50 g of crushed ice. Filter the resulting precipitated solid under a vacuum. Wash the filter cake with cold water to remove residual sodium chloride and unreacted salts[3].
-
Purification: Purify the crude solid via silica gel column chromatography using a Benzene:Petroleum Ether (4:1 v/v) gradient to yield the pure 2,3,5-triphenylpyrazine[3].
Optimization Data: Controlling the Dihydropyrazine Byproduct
The most common failure point in this synthesis is the incomplete oxidation of the dihydropyrazine intermediate[2]. The table below summarizes quantitative data on how different oxidation strategies impact the final yield and byproduct profile.
| Oxidation Method | Reagents / Conditions | 2,3,5-Triphenylpyrazine Yield (%) | Dihydropyrazine Byproduct (%) |
| Passive Air Oxidation | Reflux in ethanol, ambient headspace | 65 - 75% | 15 - 25% |
| Active Air Sparge | Reflux in ethanol, sub-surface air bubbling | 85 - 90% | < 5% |
| Catalytic Cu(II) | Cu(II)SO₄ (10 mol%), Reflux, Air | 92 - 96% | < 1% |
| Chemical Oxidation | MnO₂ (1.5 eq), Room Temperature | 90 - 95% | Trace |
Note: While Cu(II) and MnO₂ provide superior conversion, they require additional downstream metal-scavenging steps. Active air sparging is the recommended balance of yield and operational simplicity.
Troubleshooting FAQs
Q1: My LC-MS shows a major mass peak at m/z 311 instead of the expected 309. What is this byproduct and how do I remove it?
A1: You are observing the unoxidized intermediate, 2,3,5-triphenyl-5,6-dihydropyrazine (Exact Mass: ~310 g/mol ;
Q2: I am detecting benzoic acid and benzilic acid in my crude mixture, and my yield is very low. What caused this degradation? A2: Benzil is highly sensitive to strong alkaline conditions. If you used a strong base like NaOH or KOH to neutralize the diamine hydrochloride salt, you inadvertently triggered a benzilic acid rearrangement or nucleophilic cleavage of the diketone. Resolution: Always use a mild, buffering base like sodium acetate (NaOAc)[3]. This provides a high enough pH to generate the nucleophilic free amine, but a low enough pH to protect the diketone from degradation.
Q3: Instead of a clean powder, my reaction yielded a dark, sticky polymeric tar. Why? A3: Polymeric Schiff bases form when the stoichiometry is imbalanced or the reaction concentration is too high. If there is an excess of diamine, intermolecular condensation outpaces the intramolecular ring closure required to form the pyrazine ring. Resolution: Ensure a strict 1:1 molar ratio of benzil to diamine. If using the dihydrochloride salt of the diamine, ensure it is fully dry before weighing, as its hygroscopic nature often leads to inaccurate molar calculations.
Q4: Do I need to worry about separating regioisomers in this specific synthesis? A4: No. Controlling regioselectivity is a major challenge when condensing asymmetric diketones with asymmetric diamines[2]. However, benzil (1,2-diphenylethane-1,2-dione) is a perfectly symmetric diketone. Regardless of which amine group of the 1-phenylethane-1,2-diamine attacks which carbonyl carbon, the resulting cyclized product is exclusively 2,3,5-triphenylpyrazine.
References
-
2,3,5-Triphenylpyrazine - PMC - NIH Source: National Institutes of Health (nih.gov) URL:[Link]
-
Pyrazine and its derivatives- synthesis and activity-a review Source: International Journal of Biology, Pharmacy and Allied Sciences (ijbpas.com) URL:[Link]
Sources
purification of crude 2,3,5-Triphenylpyrazine by column chromatography
Welcome to the Technical Support Center for the isolation and chromatographic purification of 2,3,5-Triphenylpyrazine . This guide is engineered for drug development professionals and synthetic chemists who require high-purity polyaromatic nitrogen heterocycles.
The standard synthesis of 2,3,5-triphenylpyrazine involves the condensation of benzil (a 1,2-diketone) with 1-phenylethane-1,2-diamine dihydrochloride in the presence of sodium acetate, followed by refluxing in ethanol[1]. While the reaction is robust, isolating the target twist-boat conformation pyrazine[1] from unreacted diketones, intermediate dihydropyrazines, and polar salts requires precise chromatographic control.
Part 1: Troubleshooting Guides & FAQs
Q1: The literature protocol specifies a Benzene:Petroleum Ether (4:1 v/v) solvent system[1]. Can I substitute this to avoid benzene toxicity? Answer: Yes. As a standard safety practice in modern laboratories, benzene should be replaced due to its Class 1 carcinogenic profile.
-
The Causality: The historical use of Benzene:Petroleum Ether relies on benzene's high polarizability to elute the highly conjugated, electron-deficient pyrazine core while leaving polar impurities behind[1].
-
The Solution: You can mimic this selectivity using a Toluene:Hexane (3:1 to 4:1 v/v) system. Toluene provides the necessary
interactions with the three phenyl rings of the target molecule without the severe toxicity. Alternatively, a standard Hexane:Ethyl Acetate (9:1 v/v) system can be used, as the pyrazine ring is relatively lipophilic but will still interact with the silica stationary phase via its nitrogen lone pairs[2].
Q2: My crude product precipitated from ice water as a sticky, clumpy mass[1]. Should I wet-load or dry-load the column? Answer: Dry loading is strictly recommended for this specific crude mixture.
-
The Causality: 2,3,5-Triphenylpyrazine and unreacted benzil have limited solubility in cold, non-polar eluting solvents (like hexanes). If you attempt a wet load, you will be forced to use a large volume of solvent to dissolve the crude mass. This broadens the initial sample band before elution even begins, destroying your resolution and causing fractions to overlap.
-
The Solution: Dissolve the crude mass in a highly volatile solvent (e.g., dichloromethane), bind it to dry silica gel, and evaporate it to a free-flowing powder. This ensures a perfectly narrow starting band.
Q3: I am observing a secondary yellow band streaking down the column that closely trails my product. What is this and how do I fix it? Answer: This is likely the incompletely oxidized intermediate, 2,3,5-triphenyl-5,6-dihydropyrazine .
-
The Causality: The initial condensation of the diamine and benzil yields a dihydropyrazine. While it often spontaneously oxidizes in air during the reflux or aqueous workup, incomplete oxidation leaves a structurally similar, slightly more polar impurity that streaks on acidic silica due to its secondary amine character.
-
The Solution: Before chromatography, ensure the crude mixture is fully oxidized by stirring it open to the air in dichloromethane, or by using a mild oxidant. If the mixture is already on the column, switch to a shallower gradient (e.g., 95:5 Hexane:EtOAc) to separate the fully aromatized 2,3,5-triphenylpyrazine from the dihydro-impurity.
Q4: How do I visualize the fractions on TLC to validate separation? Answer: Use UV light at 254 nm .
-
The Causality: 2,3,5-Triphenylpyrazine features an extended conjugated
-system across the central pyrazine and the three pendant phenyl rings. This makes it highly UV-active, resulting in strong fluorescence quenching on silica plates (appearing as a distinct dark spot). Chemical stains are generally unnecessary, making UV a rapid, self-validating check for fraction pooling.
Part 2: Standard Operating Procedure (SOP) for Purification
This protocol is a self-validating system designed to purify the ~1.6 g of crude product typically generated from a standard 5.0 mmol scale condensation reaction[1].
Step 1: Column Preparation
-
Select a glass chromatography column (approx. 3 cm diameter for a 1.5 g crude load).
-
Slurry-pack the column with 45–50 g of Silica Gel (230–400 mesh) using 100% Hexane.
-
Tap the column to remove air bubbles and ensure the stationary phase bed is perfectly level. Add a 0.5 cm protective layer of sea sand.
Step 2: Dry Loading the Crude Mixture
-
Dissolve the crude 2,3,5-triphenylpyrazine in 10–15 mL of Dichloromethane (
). -
Add 4.5 g of dry silica gel to the flask.
-
Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is achieved.
-
Carefully pour this powder onto the sand layer of the prepared column. Cap with another 1 cm layer of clean sea sand.
Step 3: Gradient Elution
-
Flush: Begin elution with 100% Hexane (1.5 column volumes) to flush highly non-polar aliphatic impurities.
-
Elute: Step the gradient to Hexane:Ethyl Acetate (95:5 v/v) .
-
Collect: Begin collecting 15 mL fractions.
Step 4: TLC Validation & Isolation
-
Spot every third fraction on a silica gel TLC plate alongside a crude reference spot.
-
Develop the plate in 9:1 Hexane:EtOAc and visualize under UV 254 nm.
-
Pool all fractions containing the pure target spot (
). -
Concentrate the pooled fractions under reduced pressure to yield the pure 2,3,5-triphenylpyrazine as a crystalline solid.
Part 3: Quantitative Data & Solvent Systems
The following table summarizes the quantitative parameters for selecting your mobile phase.
| Solvent System (v/v) | Polarity Index | Expected | Elution Profile & Causality |
| Benzene : Petroleum Ether (4:1) | ~2.3 | 0.40 - 0.50 | Historical Standard: Highly selective due to |
| Toluene : Hexane (3:1) | ~2.0 | 0.35 - 0.45 | Safer Alternative: Mimics benzene's polarizability; provides excellent resolution from diketones. |
| Hexane : Ethyl Acetate (9:1) | ~1.0 | 0.30 - 0.40 | Standard Phase: Relies on hydrogen bonding with silica; highly reproducible for pyrazines[2]. |
Part 4: Mechanistic Purification Workflow
Workflow for the isolation and chromatographic purification of 2,3,5-Triphenylpyrazine.
References
-
Anuradha, N., & Thiruvalluvar, A. (2008). 2,3,5-Triphenylpyrazine. Acta Crystallographica Section E: Structure Reports Online.[Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Functionalizing Triphenylpyrazine (TrPP)
Welcome to the Technical Support Center for Triphenylpyrazine (TrPP) synthesis and functionalization. TrPP derivatives are highly valued as multi-rotor1, particularly for non-doped deep-blue Organic Light-Emitting Diodes (OLEDs)[2]. This guide provides validated experimental workflows, mechanistic troubleshooting, and FAQs to help researchers optimize reaction conditions and maximize photophysical performance.
Core Experimental Workflows & Self-Validating Protocols
The synthesis of highly functionalized TrPP derivatives typically follows a two-stage workflow: construction of the pyrazine core followed by peripheral functionalization.
Synthetic workflow for functionalizing triphenylpyrazine (TrPP) via Schiff base cycling and Suzuki coupling.
Protocol A: Synthesis of Brominated Triphenylpyrazine (TrPP-Br) via Schiff Base Cycling
Objective: Construct the electron-deficient multi-rotor core. Causality: Glacial acetic acid serves a dual purpose as both the solvent and the acid catalyst, driving the condensation of the diamine with the diketone while facilitating the subsequent aromatization to form the pyrazine ring[2].
Step-by-Step Methodology:
-
Reagent Mixing: Combine 1,2-diphenylethylenediamine (1.0 equiv) and the selected brominated diketone (1.0 equiv) in glacial acetic acid (0.2 M concentration).
-
Reflux & Aromatization: Heat the reaction mixture to reflux (approx. 120°C) for 4–6 hours.
-
Validation Checkpoint 1: Monitor via TLC (eluent: petroleum ether/ethyl acetate 5:1). The reaction is complete when the UV-active diketone spot is entirely consumed.
-
-
Workup: Cool the mixture to room temperature, pour into ice water, and neutralize carefully with aqueous ammonia or saturated sodium bicarbonate until pH ~7. Extract with dichloromethane (DCM).
-
Purification: Dry the organic layer over anhydrous MgSO4, concentrate under reduced pressure, and purify via silica gel column chromatography.
-
Validation Checkpoint 2: Confirm the fully aromatic structure via 1H NMR (verifying the absence of dihydropyrazine protons) and high-resolution mass spectrometry (HRMS).
-
Protocol B: Peripheral Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Attach electron-donating groups (e.g., carbazole, diphenylamine) to tune the HOMO/LUMO levels and AIE properties[3]. Causality: Palladium-catalyzed cross-coupling selectively attaches arylboronic acids to the brominated pyrazine core. A biphasic solvent system (toluene/water) is strictly required to dissolve both the organic substrates and the inorganic base (K2CO3), ensuring efficient transmetalation.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine TrPP-Br (1.0 equiv), the corresponding arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add a mixture of toluene and water (4:1 v/v).
-
Critical Step: Degas the mixture via three freeze-pump-thaw cycles or vigorous N2 sparging for 30 minutes. Causality: Dissolved oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
-
Catalyst Addition: Under a positive flow of N2, add Pd(PPh3)4 (0.05 equiv).
-
Reaction: Heat to 90–100°C for 12–24 hours.
-
Validation Checkpoint 1: TLC monitoring for the disappearance of the TrPP-Br starting material.
-
-
Isolation: Cool to room temperature, extract with ethyl acetate, wash with brine, dry over MgSO4, and purify via column chromatography.
-
Validation Checkpoint 2: Verify the functionalized product using UV-Vis absorption and photoluminescence (PL) spectroscopy to confirm the expected emission shift.
-
Troubleshooting Guide
Q: Why is the yield of my Suzuki coupling step consistently below 40% when functionalizing the TrPP core? A: Low yields in the functionalization of electron-deficient pyrazine rings are typically caused by catalyst deactivation or competitive protodeboronation of the boronic acid. Solution: Ensure rigorous degassing of the toluene/water solvent mixture. If protodeboronation is suspected (often indicated by the presence of the debrominated starting material), increase the equivalents of the boronic acid to 1.5–2.0. Alternatively, switch to a more active, sterically hindered catalyst system such as Pd2(dba)3 with SPhos, which accelerates the reductive elimination step.
Q: During the Schiff base cycling, I observe multiple side products and incomplete aromatization. How do I force the reaction to completion? A: The condensation of 1,2-diphenylethylenediamine with diketones initially forms a dihydropyrazine intermediate. This intermediate must undergo oxidation to become a fully aromatic pyrazine. Solution: While spontaneous air oxidation in acetic acid is sometimes sufficient, it can be inconsistent. To ensure complete aromatization, introduce a mild oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) after the initial condensation, or bubble dry air/oxygen through the reaction mixture during the final 2 hours of reflux.
Q: My synthesized TrPP derivative exhibits poor Aggregation-Induced Emission (AIE) performance in solid-state films. How can I optimize this structurally? A: AIE performance relies heavily on the restriction of intramolecular motion (RIM) and the prevention of detrimental π-π stacking. If emission is weak, the molecule may be too planar, leading to aggregation-caused quenching (ACQ). Solution: Introduce bulky, non-conjugative groups. For example, 1 of the pyrazine ring significantly increases steric hindrance. This structural modification prevents close molecular packing, confines conjugation, and amplifies the AIE effect[2].
FAQs on Reaction Optimization & Photophysical Tuning
Q: How does methyl substitution compare to phenyl substitution in tuning the photophysical properties of polyphenylpyrazines? A: Phenyl substitution (as seen in standard tetraphenylpyrazine, TPP) extends the conjugation length of the molecule, which typically results in a red-shifted emission (e.g., sky-blue or green) and can sometimes lower the AIE efficiency due to increased planarization. Conversely, methyl substitution at the 3-position (forming TrPP) acts as a non-conjugative steric barrier. It confines the electron delocalization, leading to a highly desirable deep-blue emission and enhances the AIE effect by increasing the multi-rotor configuration[2][1].
Mechanistic pathway illustrating the effect of substituent choice on TrPP photophysical properties.
Q: Can theoretical models predict the optimal reaction targets before I begin synthesis? A: Yes. State-of-the-art methodologies utilize Density Functional Theory (DFT) to calculate the 3. A larger hole-electron overlap percentage and a higher transition density matrix (TDM) value correlate directly with weaker emission in dilute solutions and a more pronounced AIE process in the aggregated state[3][4]. Calculating these parameters beforehand allows you to virtually screen boronic acid precursors and optimize your synthetic targets.
Quantitative Data Summary
The table below summarizes the photophysical improvements achieved by optimizing the reaction to yield methyl-substituted TrPP derivatives versus traditional phenyl-substituted TPP derivatives[2].
| Compound | Substitution (3-position) | Absorption Max (nm) | PL Emission Max (nm) | Solid-State Quantum Yield (Φ, %) | CIE Coordinates (x, y) |
| TPP-3C | Phenyl | ~345 | 455 | ~35.2 | (0.150, 0.145) |
| TrPP-3C | Methyl | ~330 | 428 | ~38.5 | (0.152, 0.086) |
Note: The structural optimization from TPP-3C to TrPP-3C confines conjugation, resulting in a significant blue-shift in PL emission and highly desirable deep-blue CIE coordinates suitable for high-efficiency OLED applications.
References
-
Triphenylpyrazine: methyl substitution to achieve deep blue AIE emitters Source: Journal of Materials Chemistry C (RSC Publishing), 2019. URL:1
-
Predictable luminescence performance of polyphenylpyrazine derivatives based on a theoretical model via hole–electron overlap Source: Journal of Materials Chemistry C (RSC Publishing), 2021. URL:3
Sources
- 1. Triphenylpyrazine: methyl substitution to achieve deep blue AIE emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. www2.scut.edu.cn [www2.scut.edu.cn]
- 3. Predictable luminescence performance of polyphenylpyrazine derivatives based on a theoretical model via hole–electron overlap - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. www2.scut.edu.cn [www2.scut.edu.cn]
Validation & Comparative
Cross-Validation of HPLC and GC-MS Methods for Pyrazine Quantification: A Comprehensive Guide
Pyrazines are a diverse class of heterocyclic nitrogen compounds with profound implications across multiple industries. In food chemistry, volatile alkylpyrazines dictate the roasted, nutty flavor profiles of coffee, cocoa, and meats. In pharmaceuticals, polar pyrazine derivatives—such as the frontline anti-tuberculosis drug pyrazinamide—are critical active pharmaceutical ingredients (APIs).
Because pyrazines span a wide spectrum of volatilities and polarities, relying on a single analytical modality often creates a dangerous blind spot. This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for pyrazine quantification, providing a self-validating cross-validation framework to ensure absolute data integrity.
Mechanistic Causality: Why Modality Selection Matters
The chemical nature of the target pyrazine dictates the analytical approach. Understanding the causality behind method selection is the first step in robust assay design.
-
GC-MS (The Gold Standard for Volatiles): Alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) are highly volatile and thermally stable. GC-MS is the optimal choice here because it leverages thermal desorption and high-efficiency capillary separation. However, highly polar or thermally labile pyrazines will degrade or irreversibly bind to the GC inlet, leading to peak tailing and signal loss, as highlighted in1[1].
-
HPLC-MS/MS (The Champion of Polarity): For polar, non-volatile derivatives like pyrazinamide or 2-aminopyrazine, HPLC is mandatory. Traditional reverse-phase (C18) columns often fail to retain these polar compounds, causing them to co-elute with the solvent front. To counteract this, 2 are utilized to provide both hydrophobic and electrostatic retention mechanisms[2]. Liquid chromatography is also highly suited for complex distillation products like Baijiu, where 3[3].
Workflow for Cross-Validation
To validate an analytical method, orthogonal cross-validation using both GC-MS and HPLC ensures that matrix effects, extraction losses, and detection limits are accurately mapped.
Workflow for HPLC and GC-MS cross-validation in pyrazine analysis.
Designing a Self-Validating System
A protocol is only as trustworthy as its internal controls. To ensure the methodologies below act as self-validating systems , we employ Stable Isotope-Labeled Internal Standards (SIL-IS), specifically Pyrazine-d4 or 2-methoxy-d3-3-isobutylpyrazine.
The Causality of SIL-IS: By spiking the deuterated standard into the raw matrix prior to any sample preparation, the internal standard experiences the exact same extraction losses, thermal degradation, and matrix ion suppression as the target analytes. Because quantification is based on the ratio of the Analyte Area to the IS Area, the system automatically normalizes transient procedural errors. If extraction efficiency drops by 20%, the IS signal also drops by 20%, keeping the calculated concentration perfectly accurate.
Step-by-Step Experimental Protocols
Protocol A: GC-MS via HS-SPME (Targeting Volatile Pyrazines)
Headspace Solid-Phase Microextraction (HS-SPME) is chosen over liquid-liquid extraction to prevent the loss of highly volatile pyrazines during solvent evaporation, a critical factor 4[4].
-
Sample Preparation: Weigh 5.0 g of the homogenized sample (or 5.0 mL of liquid) into a 20 mL headspace vial.
-
Internal Standardization: Spike with 10 µL of Pyrazine-d4 (10 mg/L in methanol). Add 1.0 g of NaCl to drive volatile pyrazines into the headspace (salting-out effect). Seal with a PTFE/silicone septum.
-
Extraction: Incubate the vial at 60°C for 15 minutes to reach thermal equilibrium. Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
Desorption: Retract the fiber and insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.
-
GC Separation: Utilize a polar PEG capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 15°C/min to 240°C.
-
MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting specific m/z ratios (e.g., m/z 80 for pyrazine, m/z 122 for dimethylpyrazine) to maximize sensitivity, an approach highly effective for 5[5].
Protocol B: HPLC-MS/MS (Targeting Polar Pyrazines/APIs)
For polar compounds like pyrazinamide, thermal degradation in a GC inlet is a risk. HPLC-MS/MS offers a gentler, high-throughput alternative.
-
Sample Preparation: Aliquot 1.0 mL of the liquid matrix (e.g., plasma or aqueous extract) into a microcentrifuge tube.
-
Internal Standardization & Precipitation: Spike with 10 µL of Pyrazine-d4. Add 3.0 mL of ice-cold acetonitrile to precipitate matrix proteins. Vortex for 60 seconds.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C. Extract the supernatant and pass it through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
LC Separation: Inject 5 µL onto a mixed-mode column (e.g., Primesep A, 4.6 x 100 mm, 5 µm). Use an isocratic mobile phase of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid at a flow rate of 1.0 mL/min. Note: Formic acid is strictly required over phosphoric acid to maintain MS compatibility.
-
MS/MS Detection: Electrospray Ionization (ESI) in positive ion mode. Utilize Multiple Reaction Monitoring (MRM) to track the precursor-to-product ion transitions (e.g., Pyrazinamide m/z 124.1 → 81.0).
Quantitative Data: Cross-Validation Metrics
When cross-validating these methods, specific performance metrics must be evaluated to ensure regulatory compliance (e.g., ICH M10 guidelines for bioanalytical method validation). The table below summarizes the typical comparative performance data derived from rigorous cross-validation studies.
| Validation Parameter | GC-MS (Alkylpyrazines via HS-SPME) | HPLC-MS/MS (Polar Pyrazines via Precipitation) | Cross-Validation Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 – 2.0 µg/L | 5.0 – 15.0 µg/L | Signal-to-Noise (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | 1.5 – 6.0 µg/L | 15.0 – 45.0 µg/L | Signal-to-Noise (S/N) ≥ 10 |
| Linear Dynamic Range | 5 – 5,000 µg/L | 50 – 10,000 µg/L | Coefficient of Determination (R²) ≥ 0.995 |
| Mean Recovery | 88% – 105% | 92% – 108% | 80% – 120% (IS Normalized) |
| Intra-day Precision (RSD) | < 4.5% | < 3.0% | ≤ 15% |
| Matrix Effect | Minimal (Headspace isolation) | Moderate (Requires SIL-IS correction) | IS-normalized variation < 10% |
Data Interpretation: GC-MS consistently provides superior LODs for volatile pyrazines due to the concentrating power of the SPME fiber and the lack of solvent interference. However, HPLC-MS/MS offers a broader linear dynamic range and superior intra-day precision for polar analytes, making it the preferred choice for high-concentration API quantification in pharmaceutical QC environments.
Conclusion
The cross-validation of HPLC and GC-MS is not merely an academic exercise; it is a fundamental requirement for comprehensive pyrazine profiling. By understanding the physicochemical boundaries of your target analytes and implementing self-validating internal standard protocols, analytical scientists can guarantee absolute confidence in their quantitative data, regardless of matrix complexity.
References
-
HPLC Method for Pyrazine, 2-Aminopyrazine, Pyrazinamide, 3-Aminopyrazole-4-carboxylic acid. SIELC Technologies.[Link]
-
Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid-Phase Microextraction. ResearchGate.[Link]
-
Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC - National Institutes of Health.[Link]
-
Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry - ACS Publications.[Link]
Sources
comparative analysis of the photophysical properties of phenyl-substituted heterocycles
Comparative Photophysics of Phenyl-Substituted Heterocycles: A Structural and Methodological Guide
Phenyl-substituted heterocycles—specifically phenylfurans, phenylthiophenes, and phenylpyridines—are foundational building blocks in modern optoelectronics, fluorescent bioprobes, and photoredox catalysis. As a Senior Application Scientist, I often see researchers treat these ligands interchangeably during early-stage molecular design. However, the seemingly simple substitution of a single heteroatom (Oxygen, Sulfur, or Nitrogen) fundamentally rewires the excited-state dynamics of the molecule.
This guide provides an objective, data-driven comparative analysis of their photophysical properties, grounded in molecular orbital theory, and outlines a self-validating experimental workflow for their characterization.
Mechanistic Causality: The Heteroatom Effect on Excited-State Dynamics
The photophysical fate of an excited molecule—whether it fluoresces, undergoes intersystem crossing (ISC) to a triplet state, or decays non-radiatively—is dictated by its electronic structure.
-
2-Phenylfuran (Oxygen): Oxygen is highly electronegative and participates poorly in spin-orbit coupling (SOC). The lowest energy transition is strongly
in character. The rigid, diene-like nature of the furan ring restricts torsional vibrations, minimizing non-radiative decay pathways. Consequently, 2-phenylfuran derivatives exhibit strong UV absorption and high fluorescence quantum yields ( ), making them excellent standalone fluorophores[1]. -
2-Phenylthiophene (Sulfur): Substituting oxygen with sulfur introduces a pronounced intramolecular heavy-atom effect. The larger nucleus of sulfur enhances SOC, which breaks the spin-selection rules and accelerates ISC from the singlet (
) to the triplet ( ) excited state. This rapid ISC effectively outcompetes radiative emission, quenching the intrinsic fluorescence ( )[2]. While poor fluorophores on their own, phenylthiophenes are exceptional triplet sensitizers and phosphorescent dopants. -
2-Phenylpyridine (Nitrogen): The introduction of the pyridine nitrogen creates low-lying
excited states. According to El-Sayed's rules, ISC between states of different orbital types (e.g., ) is orders of magnitude faster than between states of the same type. This rapid non-radiative deactivation renders bare 2-phenylpyridine virtually non-fluorescent ( ). However, its strong -donating and -accepting capabilities make it the premier cyclometalating ligand for heavy transition metals. When coordinated to Iridium(III) to form Ir(ppy)3, the resulting metal-to-ligand charge transfer (MLCT) yields near-unity phosphorescence[3].
Comparative Data Analysis
The following table synthesizes the baseline photophysical properties of the uncoordinated heterocycles in standard organic solvents (e.g., dichloromethane or acetonitrile).
| Heterocycle | Heteroatom | Abs | Em | Primary Photophysical Characteristic | |
| 2-Phenylfuran | Oxygen (O) | ~280 | ~320 | ~0.40 | High fluorescence efficiency due to rigid, planar |
| 2-Phenylthiophene | Sulfur (S) | ~290 | ~330-350 | ~0.02 | Heavy-atom effect (S) promotes Intersystem Crossing (ISC), quenching fluorescence. |
| 2-Phenylpyridine | Nitrogen (N) | ~260-280 | Weak | <0.01 |
Experimental Methodology: A Self-Validating Photophysical Protocol
To accurately capture these divergent properties, the characterization workflow must be robust. The following step-by-step protocol is designed as a self-validating system, ensuring that steady-state and time-resolved data mathematically align.
-
Step 1: Sample Preparation & Inner-Filter Mitigation
-
Action: Dissolve the heterocycle in a spectroscopic-grade solvent.
-
Causality & Validation: Dilute the sample until the optical density (OD) is strictly
at the chosen excitation wavelength. This mathematically eliminates primary and secondary inner-filter effects (reabsorption of emitted photons), which would otherwise artificially red-shift the emission maximum and depress the calculated quantum yield.
-
-
Step 2: UV-Vis Absorption & Molar Absorptivity (
)-
Action: Record the absorption spectrum using a double-beam spectrophotometer.
-
Causality & Validation: Measure a concentration gradient (e.g.,
M to M). Plotting Absorbance vs. Concentration must yield a perfectly linear fit ( ). This validates adherence to the Beer-Lambert Law and confirms the absence of ground-state aggregation (e.g., -stacking), which would alter the intrinsic photophysics.
-
-
Step 3: Steady-State Fluorescence & Quantum Yield (
)-
Action: Excite the sample at its
and integrate the total area under the emission curve. -
Causality & Validation: When using the relative method, cross-calibrate against a verified standard (e.g., Quinine Sulfate in 0.1 M H
SO ). Ensure the standard and sample have identical ODs at the excitation wavelength. The use of the comparative equation normalizes for solvent refractive index ( ) and instrument sensitivity.
-
-
Step 4: Time-Resolved Photoluminescence (TRPL)
-
Action: Measure the excited-state lifetime (
) using Time-Correlated Single Photon Counting (TCSPC). -
Causality & Validation: Deconvolute the Instrument Response Function (IRF) from the raw decay curve. A valid fit must yield a reduced
value between 0.9 and 1.2, accompanied by randomly distributed residuals. This confirms whether the decay is truly mono-exponential (a single emitting species) or complex.
-
-
Step 5: Kinetic Closure (The System Check)
-
Action: Calculate the radiative (
) and non-radiative ( ) rate constants. -
Causality & Validation: This final step closes the loop. If the calculated
deviates significantly from the theoretical Strickler-Berg radiative rate derived from the UV-Vis absorption spectrum[4], it indicates a hidden non-radiative pathway or an error in the measurement, prompting immediate protocol review.
-
Workflow Visualization
Experimental workflow for the comprehensive photophysical characterization of heterocycles.
References
-
Title: Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Dual-mechanism quenched fluorogenic probe provides selective and rapid detection of cathepsin L activity Source: PMC (National Institutes of Health) URL: [Link]
-
Title: Synthesis, structure, electrochemistry, and photophysics of methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]
-
Title: Ab Initio Prediction of Fluorescence Lifetimes Involving Solvent Environments by Means of COSMO and Vibrational Broadening Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]
Sources
- 1. Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-mechanism quenched fluorogenic probe provides selective and rapid detection of cathepsin L activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2,3,5-Triphenylpyrazine
As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and researchers with a robust, mechanistic approach to handling 2,3,5-Triphenylpyrazine . Beyond standard safety data, this guide emphasizes the causality behind our safety protocols, ensuring that every step you take in the laboratory is grounded in physicochemical realities and forms a self-validating system.
Mechanistic Hazard Profiling
2,3,5-Triphenylpyrazine is a rigid, highly conjugated aromatic nitrogen heterocycle. While it is a stable crystalline solid, its specific structural properties dictate rigorous handling requirements:
-
Particulate & Electrostatic Hazards: The pyrazine ring in this molecule deviates slightly from planarity, adopting a twist-boat conformation[1]. As a dry, non-polar powder, it is highly susceptible to triboelectric charging. When transferred, static repulsion can aerosolize the fine particulates, creating an inhalation hazard.
-
Solvent-Mediated Dermal Penetration: In its solid state, dermal absorption is low. However, once dissolved in standard organic solvents (e.g., dichloromethane, toluene), the high lipophilicity of the three phenyl rings allows the molecule to rapidly partition into the stratum corneum.
-
Mucosal Irritation: The basic lone pairs on the pyrazine nitrogen atoms can interact aggressively with the aqueous mucous membranes of the eyes and respiratory tract, causing localized irritation[2].
Table 1: Physicochemical & Hazard Data for 2,3,5-Triphenylpyrazine
| Property | Value | Operational Safety Implication |
| CAS Number | 36476-77-4[3] | Use for exact Safety Data Sheet (SDS) and inventory tracking. |
| Molecular Formula | C22H16N2[4] | High carbon-to-heteroatom ratio; requires high-temperature incineration for disposal to prevent soot formation. |
| Monoisotopic Mass | 308.13 Da[4] | Heavy particulate; settles rapidly but localized dust clouds can form if agitated. |
| Physical State | Crystalline Solid | Prone to static charge generation during spatial transfer. |
| Lipophilicity | Highly Non-Polar | Exponentially increased dermal toxicity when in solution; mandates strict barrier PPE. |
Personal Protective Equipment (PPE) Matrix
Under the OSHA Laboratory Standard (29 CFR 1910.1450), your laboratory's Chemical Hygiene Plan (CHP) must dictate specific engineering controls and PPE for hazardous particulates[5].
Table 2: Mechanistic PPE Requirements
| PPE Category | Specification | Mechanistic Causality |
| Hand Protection | Nitrile gloves (≥ 4 mil), double-gloved during solubilization. | Nitrile provides a robust barrier against the dry powder. Double-gloving is mandatory when adding solvent to prevent solvent-mediated dermal penetration of the lipophilic pyrazine. |
| Eye Protection | ANSI Z87.1 compliant chemical splash goggles. | Protects against the basic nitrogen lone pairs which cause severe irritation upon contact with the aqueous environment of the eye. |
| Body Protection | Flame-resistant (FR) laboratory coat with fitted cuffs. | Prevents accumulation of static-charged dust on clothing and mitigates fire risks if the compound is used in high-temperature cross-coupling reactions. |
| Respiratory | Handled exclusively within a certified Chemical Fume Hood. | Prevents inhalation of aerosolized particulates generated during the physical transfer of the dry powder[6]. |
Standard Operating Procedure: Handling & Solubilization
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the current step is successful.
Step 1: Environmental Control Setup
-
Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm).
-
Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can aerosolize fine powders.
-
Place an anti-static mat on the balance table and ensure the analytical balance is properly grounded.
-
Validation Check: Tape a small piece of tissue paper to the bottom edge of the fume hood sash. It should pull gently and steadily inward, confirming negative pressure and non-turbulent airflow.
Step 2: Static Mitigation and Weighing
-
Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing boat and the sealed chemical container to neutralize surface triboelectric charges.
-
Using a grounded, stainless-steel spatula (strictly avoid plastic spatulas which generate static), carefully transfer the crystalline powder to the weigh boat.
-
Record the mass and seal the primary container immediately.
-
Validation Check: Observe the powder in the weigh boat. If the particles are "jumping" or clinging to the upper edges of the boat, static is still present. Re-apply the ionizer before moving the boat.
Step 3: Solvent Solubilization
-
Transfer the weighed solid into a reaction vessel equipped with a standard taper joint.
-
In a separate, sealed graduated cylinder, measure the required volume of organic solvent.
-
Slowly add the solvent to the reaction vessel, washing down the internal sides to ensure all particulates are submerged.
-
Validation Check: Agitate the sealed vessel gently and inspect the bottom against a light source. The complete absence of refractive solid particulates validates total solubilization, confirming it is safe to proceed to the reaction phase without dust hazards.
Spill Response & Disposal Plan
According to the ACS guidelines on Identifying and Evaluating Hazards in Research Laboratories, the physical state of a chemical fundamentally alters its spill response profile[2].
Solid Spill Cleanup:
-
Isolate: Restrict access to the spill area immediately.
-
Suppress (Do Not Sweep): Never use a dry brush or broom, as this will aerosolize the pyrazine. Cover the powder with a paper towel dampened with water or a low-volatility solvent (like isopropanol) to suppress dust.
-
Collect: Wipe up the material inward from the edges. Place all contaminated wipes into a compatible, sealable hazardous waste container.
Waste Disposal:
-
Segregation: Collect solid waste and liquid waste separately. Label clearly as "Hazardous Organic Waste - Contains Nitrogen Heterocycles".
-
Containment: Store in high-density polyethylene (HDPE) or glass containers with secure, vented caps to prevent pressure buildup.
-
Destruction: Dispose of via institutional Environmental Health and Safety (EHS) protocols. High-temperature incineration is required to ensure the complete destruction of the stable aromatic ring system[6].
Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 2,3,5-Triphenylpyrazine.
References
-
Anuradha, N., et al. "2,3,5-Triphenylpyrazine." National Center for Biotechnology Information (NIH), 2010. URL: [Link]
-
PubChemLite. "2,3,5-triphenylpyrazine (C22H16N2)." University of Luxembourg, 2024. URL: [Link]
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, OSHA 3404-11R, 2011. URL: [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Joint Board/CCS Hazard Identification and Evaluation Task Force, 2013. URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
